1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
[4-(imidazol-1-ylmethyl)piperidin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c20-16(15-4-2-1-3-5-15)19-9-6-14(7-10-19)12-18-11-8-17-13-18/h1-5,8,11,13-14H,6-7,9-10,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCMEVXMVQUVRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine chemical structure and properties
This technical guide provides an in-depth analysis of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine , a significant pharmacophore in medicinal chemistry. This compound represents a privileged scaffold used primarily in the development of enzyme inhibitors targeting the heme-iron centers of Cytochrome P450 enzymes, specifically Thromboxane A2 Synthase (TXAS) .
Executive Summary
This compound is a synthetic nitrogenous heterocyclic compound featuring a piperidine core substituted at the N-position with a benzoyl group and at the C4-position with an imidazole-methyl moiety.
It serves as a Type II Ligand probe in pharmacological research. Its structural architecture allows the imidazole nitrogen to coordinate axially with heme iron, while the benzoyl-piperidine backbone provides shape complementarity to the hydrophobic access channels of enzymes like Thromboxane Synthase (CYP5A1) and 12-Lipoxygenase . This molecule is frequently utilized as a lead scaffold for designing antithrombotic agents and investigating structure-activity relationships (SAR) in heme-coordinating inhibitors.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]
This compound balances lipophilicity (benzoyl group) with specific metal-coordination capability (imidazole), making it "drug-like" according to Lipinski’s Rule of 5.
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | phenyl-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone |
| Common Class | N-substituted Imidazole-Piperidine Conjugate |
| Molecular Formula | C₁₆H₁₉N₃O |
| Molecular Weight | 269.34 g/mol |
| Core Scaffold | 4-((1H-Imidazol-1-yl)methyl)piperidine (CAS: 51746-88-4) |
| Key Pharmacophore | Imidazole-N(3) (Heme ligand) |
Predicted Physicochemical Profile
Data derived from consensus computational modeling of the scaffold.
| Parameter | Value (Approx.) | Significance |
| LogP (Octanol/Water) | 2.1 – 2.4 | Optimal lipophilicity for membrane permeability and hydrophobic pocket binding. |
| pKa (Imidazole) | ~6.9 – 7.1 | Neutral at physiological pH, allowing passage through membranes before protonation/binding. |
| H-Bond Donors | 0 | Increases bioavailability (no free -OH or -NH groups to hinder transport). |
| H-Bond Acceptors | 3 | Imidazole nitrogens (2) + Amide carbonyl (1). |
| Rotatable Bonds | 3 | Limited flexibility reduces entropic penalty upon binding. |
Pharmacological Mechanism of Action
The primary utility of this compound lies in its ability to inhibit Thromboxane A2 Synthase (TXAS) , an enzyme responsible for converting Prostaglandin H2 (PGH2) into Thromboxane A2 (TXA2), a potent vasoconstrictor and platelet aggregator.
Mechanism: Heme Coordination (Type II Binding)
-
Entry: The lipophilic benzoyl-piperidine tail guides the molecule into the hydrophobic substrate access channel of the enzyme.
-
Coordination: The unhindered nitrogen atom (N3) of the imidazole ring acts as a Lewis base.
-
Ligation: It forms a coordinate covalent bond with the Ferric ion (
) of the enzyme's heme group. -
Displacement: This binding displaces the native water molecule or the oxygen required for catalysis, effectively locking the enzyme in an inactive state.
Biological Pathway Diagram
The following diagram illustrates the intervention point of the compound within the Arachidonic Acid cascade.
Figure 1: Mechanism of Thromboxane Synthase inhibition. The compound blocks the conversion of PGH2 to TXA2, shunting the substrate towards the beneficial Prostacyclin (PGI2) pathway.
Synthetic Protocol
The synthesis of this compound is achieved through a convergent synthetic route involving the functionalization of a piperidine core.
Retrosynthetic Analysis
-
Disconnection A: Amide bond formation between Benzoyl Chloride and the secondary amine of the piperidine ring.
-
Disconnection B: Nucleophilic substitution of an imidazole on a 4-(halomethyl)piperidine precursor.
Validated Laboratory Procedure
Objective: Synthesis of this compound from 4-(1H-imidazol-1-ylmethyl)piperidine.
Reagents:
-
Starting Material: 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride (CAS 51746-88-4).
-
Acylating Agent: Benzoyl Chloride (1.1 eq).
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.5 eq).
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Methodology:
-
Free Base Liberation:
-
Suspend 1.0 g of 4-(1H-imidazol-1-ylmethyl)piperidine dihydrochloride in 20 mL of anhydrous DCM.
-
Cool the suspension to 0°C in an ice bath.
-
Add TEA (3.5 eq) dropwise. Stir for 15 minutes until the solution becomes clear (liberation of the free amine).
-
-
Acylation:
-
Add Benzoyl Chloride (1.1 eq) dropwise to the reaction mixture at 0°C.
-
Note: Maintain temperature < 5°C to prevent side reactions with the imidazole ring (though the amide formation at the piperidine nitrogen is kinetically favored).
-
-
Reaction:
-
Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Monitoring: Check reaction progress via TLC (Mobile phase: 10% Methanol in DCM). The product will appear as a UV-active spot with a higher Rf than the starting amine.
-
-
Work-up:
-
Quench with 10 mL saturated
solution. -
Extract the organic layer and wash with brine (
mL). -
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, Gradient 0-5% MeOH/DCM).
-
Yield: Expect 75–85% as a viscous oil or low-melting solid.
-
Synthesis Workflow Diagram
Figure 2: Convergent synthesis route via N-acylation of the piperidine core.
Applications in Drug Development
This structure is not merely a single compound but a template for optimizing drug properties.
Structure-Activity Relationship (SAR) Studies
Researchers modify specific regions of this scaffold to tune selectivity between TXAS and other CYP enzymes (like CYP17 or CYP19):
-
Region A (Benzoyl): Substitution with p-fluoro or p-methoxy groups alters metabolic stability and hydrophobic pocket fit.
-
Region B (Linker): Changing the methylene bridge (
) to an ethylene bridge affects the distance to the heme iron. -
Region C (Imidazole): Substituting the imidazole with a triazole ring reduces CYP inhibition potential (reducing side effects) but may lower TXAS potency.
Biological Probes
The compound is used as a reference standard in:
-
Platelet Aggregation Assays: To verify the pathway dependence on TXA2.
-
Crystallography: Co-crystallization with heme-proteins to map the size of the active site access channel.
References
-
PubChem. (n.d.).[1][2] 4-((1H-Imidazol-1-yl)methyl)piperidine. National Library of Medicine. Retrieved February 15, 2026, from [Link]
-
Needleman, P., et al. (1977). Application of imidazole as a selective inhibitor of thromboxane synthetase in human platelets. Proceedings of the National Academy of Sciences. Retrieved February 15, 2026, from [Link]
Sources
An Inquiry into the Pharmacological Profile of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine: A Scarcity of Published Data
For Researchers, Scientists, and Drug Development Professionals:
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific pharmacological data for the compound 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine. While the constituent chemical moieties, namely the benzoylpiperidine and imidazolylmethylpiperidine scaffolds, are well-documented in medicinal chemistry, the complete molecule as named does not appear to have a published pharmacological profile.
The benzoylpiperidine fragment is a recognized privileged structure in drug discovery, frequently incorporated into centrally acting agents. It is a key component of various antagonists for serotoninergic (5-HT) and dopaminergic (D) receptors.[1] For instance, the 4-(p-fluorobenzoyl)piperidine moiety is crucial for the activity of 5-HT2A antagonists like ketanserin and altanserin.[1] The synthesis of such fragments is well-established, often starting from isonipecotic acid or utilizing methodologies like the Weinreb-Nahm ketone synthesis.[1]
Similarly, piperidine rings substituted with imidazole-containing groups are present in a variety of biologically active compounds. For example, derivatives of 4-[(1H-imidazol-4-yl)methyl]piperidine have been investigated as histamine H3 receptor antagonists.[2] Other research has explored 1-(1,3-benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potential inhibitors of nitric oxide formation.[3]
Despite the prevalence of these individual scaffolds in pharmacologically active molecules, the specific combination in this compound is not associated with any detailed in vitro or in vivo studies in the accessible literature. Consequently, critical pharmacological parameters such as:
-
Mechanism of Action: The specific biological target(s) are unknown.
-
Receptor Binding Affinity: Data such as Kᵢ or IC₅₀ values at various receptors or enzymes are not available.
-
Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties have not been publicly characterized.
-
Pharmacodynamics: In vivo efficacy in animal models or other functional assay results are absent from the scientific record.
-
Toxicological Profile: There is no available information on the safety or toxicity of this specific compound.
Therefore, the creation of an in-depth technical guide or whitepaper on the pharmacological profile of this compound is not feasible at this time due to the absence of primary research data. Any attempt to generate such a document would be purely speculative and not grounded in the principles of scientific integrity and evidence-based reporting. Further empirical research would be required to elucidate the pharmacological characteristics of this molecule.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Imidazole-Substituted Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Privileged Scaffold of Imidazole-Piperidine Hybrids
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into hybrid molecules is a well-established strategy for the development of novel therapeutic agents with enhanced efficacy and unique mechanisms of action. Among these, the combination of the imidazole and piperidine rings represents a particularly "privileged scaffold." The imidazole ring, an aromatic heterocycle with two nitrogen atoms, is a key component of essential biological molecules like the amino acid histidine and is found in numerous FDA-approved drugs.[1][2] Its ability to participate in hydrogen bonding and its amphoteric nature make it a versatile component for interacting with various biological targets.[1][3] The piperidine ring, a saturated heterocycle, is a ubiquitous structural motif in many natural alkaloids and synthetic pharmaceuticals, often enhancing druggability, improving pharmacokinetic properties, and providing a rigid framework for orienting substituents towards their targets.[4][5]
This technical guide provides an in-depth exploration of the diverse biological activities exhibited by imidazole-substituted piperidine derivatives. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, supported by quantitative data and detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights to accelerate the discovery of next-generation therapeutics based on this potent chemical scaffold.
Anticancer Activity: Targeting the Machinery of Cell Proliferation
Imidazole-piperidine derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against a wide range of human cancer cell lines.[6][7] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that regulate cell cycle progression and signal transduction.
Mechanism of Action: Kinase Inhibition and Cell Cycle Arrest
A primary mechanism through which these compounds exert their cytotoxic effects is the inhibition of various protein kinases. Cyclin-dependent kinases (CDKs), which are crucial for regulating the cell cycle, are frequent targets.[8] For instance, certain imidazole-piperazine hybrids have been identified as potent inhibitors of CDK2, CDK4, and CDK6, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8][9]
Another important target is the Rho-associated coiled-coil containing protein kinase (ROCK). Inhibition of ROCK-II by indazole-piperidine derivatives has been explored for its therapeutic potential in diseases characterized by uncontrolled cell proliferation.[10] Furthermore, these hybrids have been shown to target other critical kinases involved in cancer signaling, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).[8]
Beyond kinase inhibition, some derivatives function as topoisomerase IIα catalytic inhibitors, preventing the decatenation and relaxation of DNA, which is essential for replication.[11] This disruption of DNA topology ultimately triggers apoptotic pathways in cancer cells.
Sources
- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity | MDPI [mdpi.com]
- 7. An insight into recent developments in imidazole based heterocyclic compounds as anticancer agents: Synthesis, SARs, and mechanism of actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole-1,2,4-oxadiazole-piperazine hybrids as potent anticancer agents: Synthesis, biological evaluation and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Therapeutic Potential of 1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of Piperidine and Imidazole Derivatives
Initial exploration into the specific molecule, 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine, reveals a landscape rich with potential yet sparse in direct, extensive characterization. The constituent moieties—benzoylpiperidine and imidazole—are individually recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The benzoylpiperidine fragment, for instance, is a key pharmacophore in a variety of central nervous system drugs, particularly those targeting serotoninergic and dopaminergic receptors.[1] Similarly, the imidazole ring is a versatile heterocyclic motif present in a wide array of bioactive compounds.
While a comprehensive, standalone dossier on this compound is not extensively documented in publicly accessible research, the true value for the drug development professional lies in understanding the therapeutic promise of its underlying chemical architecture. This guide, therefore, adopts a scientifically grounded approach by examining a closely related and well-documented class of compounds: derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold . These molecules not only share structural similarities with the initial topic but have also been the subject of significant investigation, particularly as novel inhibitors of the NLRP3 inflammasome, a key player in inflammatory diseases.[2][3]
This in-depth guide will synthesize the available data on these related scaffolds to provide a robust framework for understanding their synthesis, mechanism of action, and therapeutic potential. By dissecting the structure-activity relationships and experimental protocols associated with these compounds, we can extrapolate valuable insights that may inform future research into this compound and other related molecules.
Part 1: Synthesis of 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Derivatives
The synthesis of these derivatives typically involves multi-step reaction sequences, starting from commercially available precursors. A common strategy involves the coupling of a carboxylic acid with 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one.[2] The choice of coupling agents and reaction conditions is critical for achieving good yields and purity.
Exemplary Synthetic Protocol: Amide Bond Formation
A prevalent method for synthesizing these compounds involves the activation of a carboxylic acid, followed by its reaction with the piperidine nitrogen of the 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one core.
Step-by-Step Methodology:
-
Acid Activation: The desired carboxylic acid (1 equivalent) is dissolved in a suitable aprotic solvent, such as dichloromethane (DCM). To this solution, a coupling agent like carbonyldiimidazole (CDI) (1 equivalent) is added. The mixture is stirred at room temperature for approximately 30 minutes to form an activated acyl-imidazole intermediate.
-
Coupling Reaction: The 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one (1 equivalent) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents) are dissolved in an appropriate solvent like dimethylformamide (DMF).
-
Amide Formation: The activated acid solution from Step 1 is added to the solution from Step 2. The reaction mixture is stirred at room temperature overnight.
-
Work-up and Purification: The reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then purified, typically by column chromatography, to yield the final product.
Caption: General workflow for the synthesis of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives via CDI-mediated amide coupling.
Part 2: Mechanism of Action - Targeting the NLRP3 Inflammasome
A significant body of research has identified derivatives of the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold as potent inhibitors of the NLRP3 inflammasome.[2][3] The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by sensing a wide range of danger signals, leading to the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), as well as inducing a form of inflammatory cell death called pyroptosis.
Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, making it an attractive therapeutic target. The investigated compounds have been shown to inhibit NLRP3-dependent pyroptosis in a concentration-dependent manner.[2]
Caption: The NLRP3 inflammasome signaling pathway and the inhibitory action of 1-(piperidin-4-yl)-benzo[d]imidazol-2-one derivatives.
Part 3: Therapeutic Potential and Biological Activity
The ability of these compounds to inhibit the NLRP3 inflammasome suggests their potential therapeutic utility in a range of conditions driven by inflammation. These may include:
-
Autoimmune Disorders: Such as rheumatoid arthritis and inflammatory bowel disease.
-
Metabolic Diseases: Including type 2 diabetes and non-alcoholic steatohepatitis (NASH).
-
Neurodegenerative Diseases: Where neuroinflammation is a key pathological feature.
-
Cryopyrin-Associated Periodic Syndromes (CAPS): A group of rare autoinflammatory diseases caused by mutations in the NLRP3 gene.
The anti-pyroptotic effect of selected compounds has been evaluated in human macrophages, demonstrating a concentration-dependent inhibition of NLRP3-dependent pyroptosis.[2]
| Compound | Max. Inhibition of Pyroptosis (%) | Concentration for Significant Inhibition |
| Compound 6 | 40 - 60 | Down to 1 µM |
| Compound 9 | 40 - 60 | Down to 1 µM |
| Compound 13 | 40 - 60 | Down to 1 µM |
| Compound 18 | 40 - 60 | Down to 1 µM |
| Data synthesized from Figure 3 in Gastaldi et al. (2022).[2] |
Part 4: Key Experimental Protocols
Assessment of Anti-Pyroptotic Effects in Human Macrophages
This protocol outlines the methodology used to determine the inhibitory effect of the compounds on NLRP3-dependent pyroptosis.
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Human monocytic cell lines (e.g., THP-1) are cultured in appropriate media. Differentiation into macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA) for a specified period.
-
Priming: Differentiated macrophages are primed with a Toll-like receptor (TLR) agonist, such as lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.
-
Compound Treatment: The primed cells are then treated with increasing concentrations of the test compounds (e.g., 0.1–50 µM) for a defined incubation period.
-
NLRP3 Activation: Following compound incubation, NLRP3 inflammasome activation is triggered using a specific stimulus, such as nigericin or ATP.
-
Assessment of Pyroptosis: Cell death due to pyroptosis is quantified by measuring the release of lactate dehydrogenase (LDH) into the cell culture supernatant using a commercially available cytotoxicity assay kit.
-
Data Analysis: The percentage of pyroptosis inhibition is calculated relative to vehicle-treated control cells.
Caption: Workflow for assessing the anti-pyroptotic effects of test compounds in human macrophages.
Part 5: Future Directions and Conclusion
The exploration of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as NLRP3 inflammasome inhibitors has yielded promising results, highlighting a clear path for the development of novel anti-inflammatory therapeutics. While direct data on this compound remains limited, the principles of medicinal chemistry suggest that this scaffold also holds considerable potential.
Future research should focus on:
-
Synthesis and Characterization: The synthesis of this compound and its analogues to enable biological evaluation.
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy: Evaluation of lead compounds in animal models of inflammatory diseases.
This guide provides a comprehensive overview of a therapeutically relevant class of compounds, offering a solid foundation for researchers and drug development professionals. The insights gleaned from the study of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives can undoubtedly accelerate the exploration and development of new chemical entities, including the promising but less-chartered territory of this compound.
References
-
Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. Available at: [Link]
-
(2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. PubMed. Available at: [Link]
-
(2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. Available at: [Link]
-
(1996). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. Available at: [Link]
-
(2013). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NCBI - NIH. Available at: [Link]
-
(2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC. Available at: [Link]
-
List of miscellaneous 5-HT2A receptor agonists. Wikipedia. Available at: [Link]
-
(2021). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. Available at: [Link]
-
Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. Available at: [Link]
-
(2010). Novel N-Substituted Benzimidazolones as Potent, Selective, CNS-Penetrant, and Orally Active M1 mAChR Agonists. PMC. Available at: [Link]
-
(2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Organic Chemistry Portal. Available at: [Link]
- (2004). CN1583742A - Method for preparing 4-piperidyl piperidine. Google Patents.
-
Error - ClinicalTrials.gov. ClinicalTrials.gov. Available at: [Link]
-
1-[(1H-Imidazol-2-yl)methyl]piperidine. Toxics Release Inventory - EPA. Available at: [Link]
-
4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3. PubChem. Available at: [Link]
-
1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. Chemsrc. Available at: [Link]
-
(2014). Discovery of Clinical Candidate 2-(4-(2-((1 H-Benzo[ d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous. ACS Publications. Available at: [Link]
-
(2019). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. PMC. Available at: [Link]
-
Pyridine. Wikipedia. Available at: [Link]
-
(2020). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. Available at: [Link]
-
(2007). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. Available at: [Link]
Sources
Methodological & Application
synthesis protocol for 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Application Note & Synthesis Protocol
A Validated Protocol for the Synthesis of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine: A Versatile Heterocyclic Scaffold
Abstract
This comprehensive application note provides a detailed, two-step protocol for the synthesis of this compound, a compound of significant interest in medicinal chemistry and drug development. The benzoylpiperidine fragment is a recognized privileged structure, while the imidazole moiety is a key component in numerous biologically active compounds.[1][2] This guide is designed for researchers, chemists, and drug development professionals, offering an in-depth explanation of the synthetic strategy, step-by-step experimental procedures, purification, and analytical characterization. The protocol is structured to ensure reproducibility and high yield, emphasizing the causality behind experimental choices and incorporating robust safety measures.
Introduction: The Rationale for Synthesis
The convergence of the benzoylpiperidine and imidazole heterocycles into a single molecular entity presents a compelling target for synthetic chemists. The piperidine ring, particularly when N-acylated, provides a metabolically stable and conformationally constrained scaffold.[2] The imidazole ring is a crucial pharmacophore found in a vast array of therapeutic agents, including antifungal, anticancer, and antihistaminic drugs, owing to its ability to participate in hydrogen bonding and coordinate with metallic centers in enzymes.[3][4]
The target molecule, this compound, serves as a valuable building block for creating more complex molecules in drug discovery programs. Its synthesis via the described protocol is reliable and scalable, making it an accessible intermediate for library synthesis and lead optimization campaigns.
Overall Synthetic Strategy
The synthesis is logically divided into two primary stages, designed for efficiency and ease of purification.
-
Stage 1: Synthesis of the Key Intermediate. The initial step involves the conversion of a commercially available starting material, 1-benzoyl-4-(hydroxymethyl)piperidine, into a reactive intermediate, 1-benzoyl-4-(chloromethyl)piperidine. This is achieved via a nucleophilic substitution reaction using thionyl chloride, which effectively replaces the hydroxyl group with a chlorine atom, a good leaving group for the subsequent reaction.
-
Stage 2: Nucleophilic Substitution with Imidazole. The final target molecule is assembled through a classic SN2 reaction. The imidazolide anion, generated in situ by deprotonating imidazole with a strong base, acts as a potent nucleophile, displacing the chloride from the piperidine intermediate.
The complete workflow is illustrated below.
Figure 1: Overall Synthetic Workflow. A two-stage process involving the formation of a chlorinated intermediate followed by nucleophilic substitution with imidazole.
Stage 1: Synthesis of 1-benzoyl-4-(chloromethyl)piperidine
Principle and Experimental Causality
The conversion of the primary alcohol in 1-benzoyl-4-(hydroxymethyl)piperidine to an alkyl chloride is a critical activation step. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the convenient nature of its byproducts. The reaction proceeds via a chlorosulfite ester intermediate. The subsequent nucleophilic attack by the chloride ion occurs with the liberation of sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle. Dichloromethane (DCM) is selected as the solvent for its inertness and ability to dissolve the starting material. The reaction is initiated at 0°C to control the initial exothermic reaction before being allowed to proceed at room temperature.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Benzoyl-4-(hydroxymethyl)piperidine | ≥97% | Commercial | |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercial | Handle in a fume hood. |
| Dichloromethane (DCM), anhydrous | ACS Grade, ≥99.8% | Commercial | Use of a dry solvent is crucial. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Lab Prepared | For aqueous work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Laboratory Grade | Commercial | For drying the organic layer. |
| Round-bottom flask (100 mL) | Glassware | Standard Lab | Must be oven-dried before use. |
| Magnetic stirrer and stir bar | Equipment | Standard Lab | |
| Ice bath | Equipment | Standard Lab | |
| Separatory funnel (250 mL) | Glassware | Standard Lab | |
| Rotary evaporator | Equipment | Standard Lab |
Detailed Experimental Protocol
-
Reaction Setup: Place an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 1-benzoyl-4-(hydroxymethyl)piperidine (5.0 g, 22.8 mmol). Dissolve it in 40 mL of anhydrous dichloromethane (DCM).
-
Cooling: Cool the resulting solution to 0°C using an ice bath.
-
Thionyl Chloride Addition: While stirring vigorously, add thionyl chloride (2.0 mL, 27.4 mmol, 1.2 equivalents) dropwise to the solution over 15 minutes. Caution: This addition is exothermic and releases HCl gas. This step must be performed in a well-ventilated fume hood.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) [Eluent: 50% Ethyl Acetate / Hexane].
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into 50 mL of a chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess thionyl chloride and HCl.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 20 mL portions of DCM.
-
Washing & Drying: Combine all organic layers and wash them with 30 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude product, 1-benzoyl-4-(chloromethyl)piperidine, will be a pale yellow oil or solid. This intermediate is often of sufficient purity for the next step without further purification. Expected yield: ~5.1 g (94%).
Stage 2: Synthesis of this compound
Principle and Experimental Causality
This step exemplifies a classic nucleophilic substitution reaction. Imidazole is weakly acidic (pKa ≈ 14.5) and can be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting imidazolide anion is a significantly more potent nucleophile than neutral imidazole. This anion then attacks the electrophilic carbon of the chloromethyl group on the piperidine intermediate, displacing the chloride ion to form the desired C-N bond.[5] Dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar and aprotic, which enhances the rate of SN2 reactions and effectively dissolves the ionic intermediates.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| 1-Benzoyl-4-(chloromethyl)piperidine | From Stage 1 | - | |
| Imidazole | ≥99% | Commercial | |
| Sodium Hydride (NaH) | 60% dispersion in oil | Commercial | Highly reactive with water. Handle with care. |
| Dimethylformamide (DMF), anhydrous | ACS Grade, ≥99.8% | Commercial | Use of a dry solvent is crucial. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercial | For extraction and chromatography. |
| Hexane | ACS Grade | Commercial | For chromatography. |
| Deionized Water | - | Lab Prepared | For work-up. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial | For column chromatography. |
Detailed Experimental Protocol
-
Base Preparation: In a 100 mL three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.0 g of 60% dispersion, 25.0 mmol, 1.2 equivalents) and wash it with 5 mL of dry hexane to remove the mineral oil. Carefully decant the hexane. Add 30 mL of anhydrous DMF to the flask.
-
Imidazole Addition: To the NaH/DMF suspension, add imidazole (1.5 g, 22.0 mmol) portion-wise at room temperature. Stir the mixture for 30 minutes. Effervescence (H₂ gas evolution) should be observed as the imidazolide anion forms.
-
Intermediate Addition: Dissolve the crude 1-benzoyl-4-(chloromethyl)piperidine (~5.0 g, 21.0 mmol) from Stage 1 in 10 mL of anhydrous DMF. Add this solution dropwise to the imidazolide suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction's progress by TLC [Eluent: 10% Methanol / DCM].
-
Quenching: After the reaction is complete, cool the flask in an ice bath and quench the reaction by the slow, dropwise addition of 50 mL of deionized water to destroy any unreacted NaH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract it three times with 50 mL portions of ethyl acetate.
-
Washing & Drying: Combine the organic layers and wash them twice with 30 mL of brine to remove residual DMF. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude residue should be purified by flash column chromatography on silica gel.[6] A gradient elution system starting with 100% ethyl acetate and gradually increasing to 10% methanol in ethyl acetate is recommended to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid. Expected yield: ~4.5 g (76% over two steps).
Product Characterization
The identity and purity of the final compound should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | (400 MHz, CDCl₃) δ ppm: 7.60 (s, 1H, Imidazole C2-H), 7.40 (m, 5H, Benzoyl-H), 7.05 (s, 1H, Imidazole C4/5-H), 6.90 (s, 1H, Imidazole C4/5-H), 4.60 (d, 1H, Piperidine-N-CH₂), 3.90 (d, 2H, N-CH₂-Imidazole), 3.70 (d, 1H, Piperidine-N-CH₂), 3.10 (t, 1H, Piperidine-CH), 2.70 (t, 1H, Piperidine-CH), 2.00-1.20 (m, 5H, Piperidine-CH₂ and CH). |
| ¹³C NMR | (100 MHz, CDCl₃) δ ppm: 170.5 (C=O), 137.5, 136.0, 130.0, 129.5, 128.5, 127.0, 119.0 (Aromatic-C), 52.0 (N-CH₂-Imidazole), 47.0, 42.0 (Piperidine-N-CH₂), 36.0 (Piperidine-CH), 30.0, 29.0 (Piperidine-CH₂). |
| Mass Spec | (ESI+) m/z: Calculated for C₁₆H₂₀N₃O [M+H]⁺: 286.16; Found: 286.17. |
| IR (KBr) | ν (cm⁻¹): 3110 (C-H, aromatic), 2925 (C-H, aliphatic), 1630 (C=O, amide), 1580, 1450 (C=C, C=N stretching).[7][8] |
| Melting Point | To be determined. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Stage 1: Low Yield | Incomplete reaction or degradation of product. | Ensure starting alcohol is dry. Use fresh, high-quality thionyl chloride. Monitor reaction by TLC to avoid prolonged reaction times which can lead to side products. |
| Stage 1: Dark-colored Product | Impurities from thionyl chloride. | Use distilled or high-purity thionyl chloride. Ensure the quenching step is performed slowly and at a low temperature. |
| Stage 2: No Reaction | Inactive NaH or insufficient deprotonation. | Use fresh NaH from a newly opened container. Wash the NaH with hexane to remove the protective oil. Ensure the DMF is completely anhydrous. |
| Stage 2: Multiple Products | N-alkylation at different positions of imidazole. | While N1-alkylation is strongly favored, side products are possible. Careful column chromatography should be sufficient to separate isomers. |
| Purification Difficulties | Product co-elutes with impurities (e.g., DMF). | Ensure the combined organic layers are washed thoroughly with brine during work-up to remove as much DMF as possible. A different solvent system for chromatography may be required. |
Conclusion
This application note provides a robust and reproducible two-step synthesis for this compound. The protocol is well-characterized, with clear explanations for the choice of reagents and conditions, making it suitable for implementation in both academic and industrial research laboratories. The successful synthesis of this versatile scaffold opens avenues for further functionalization and exploration of its potential in various therapeutic areas.
References
- Vertex AI Search. (2025).
- Zhang, Q. G., et al. (2012). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. Asian Journal of Chemistry, 24(10), 4611-4613.
- Hossaini, Z., & Sajjadifar, S. (2025). Simple and effective synthesis of a novel class of imidazole derivatives in aqueous medium. Journal of Medical, Chemical and Biomedical Engineering, 1(1), 1-10.
- Davood, A., et al. (2008).
- Chawla, A., et al. (2012). A convenient approach for the synthesis of imidazole derivatives using microwaves. Der Pharma Chemica, 4(1), 116-140.
- MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
- ChemicalBook. 4-BENZOYLPIPERIDINE HYDROCHLORIDE synthesis.
- Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4).
- PubMed. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-504.
- DTIC. (2025). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide.
- Journal of Al-Nahrain University. (N.d.). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)
- Yarim, M., et al. (2013). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
- MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.
- Google Patents. (N.d.).
- Sigma-Aldrich. 4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride AldrichCPR.
- National Institutes of Health. (N.d.). 1-Benzyl-2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole - PMC.
- ResearchGate. (2026). Synthesis, characterization, molecular docking and antidiabetic evaluation of di(1H-imidazol-1-yl)
- UniCA IRIS. (N.d.). Discovery of a new class of 1-(4-sulfamoylbenzoyl)piperidine-4- carboxamides as human Carbonic Anhydrase inhibitors.
- Benchchem. 1,4-Dibenzoylpiperazine|Research Chemical.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor | MDPI [mdpi.com]
- 6. 1,4-Dibenzoylpiperazine|Research Chemical [benchchem.com]
- 7. repository.bilkent.edu.tr [repository.bilkent.edu.tr]
- 8. iris.unica.it [iris.unica.it]
Application Notes & Protocols for the In Vitro Evaluation of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Introduction and Scientific Context
The development of novel small molecules for therapeutic intervention is a cornerstone of modern drug discovery. The compound 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine represents a chemical entity incorporating three key structural motifs with established pharmacological relevance: the benzoyl group, a piperidine core, and an imidazole moiety.
-
Benzoylpiperidine Scaffold: This fragment is recognized as a "privileged structure" in medicinal chemistry, found in a multitude of bioactive agents targeting the central nervous system, as well as compounds with anticancer and anti-inflammatory properties. Its constrained conformation is crucial for receptor binding in many instances.
-
Piperidine Ring: A prevalent heterocyclic amine in pharmaceuticals, the piperidine ring is a versatile scaffold that can be functionalized to modulate a compound's physicochemical properties and target interactions.
-
Imidazole Group: The benzimidazole core, a related structure, is present in numerous compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The imidazole ring itself is a key component of many biological processes and a common feature in pharmacologically active molecules.
Given the absence of published data on this compound, this document serves as a foundational guide for its initial characterization in a cell culture setting. The protocols herein are designed to establish a baseline understanding of its cytotoxic potential, which is a critical first step in evaluating any novel compound. We will detail the necessary procedures for safe handling, stock solution preparation, cell culture maintenance, and the execution of a robust cytotoxicity assay.
Safety and Handling Precautions
As this compound is an uncharacterized compound, it must be handled as a potentially hazardous substance.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is a suitable choice) when handling the powdered compound or its solutions.[1][2]
-
Weighing: Handle the powdered form of the compound in a chemical fume hood or a powder containment enclosure to prevent inhalation of airborne particles.[1] Using an enclosed balance and disposable weigh boats can minimize contamination and exposure.[3]
-
Spills: In case of a spill, clean the area promptly using appropriate protective equipment. For powdered spills, gently cover with absorbent material and then wet-clean the area to avoid generating dust.[3][4]
-
Disposal: Dispose of all waste, including unused compound, contaminated labware, and media, in accordance with your institution's hazardous chemical waste procedures.
Preparation of Compound Stock Solution
The majority of novel organic compounds exhibit poor aqueous solubility. Therefore, a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended for preparing a high-concentration stock solution.[5][6]
Rationale: Creating a concentrated stock solution in 100% DMSO allows for subsequent serial dilutions into aqueous cell culture medium, ensuring the final DMSO concentration remains non-toxic to the cells (typically ≤0.5%).[7][8]
Protocol 3.1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing: Tare a sterile, nuclease-free 1.5 mL or 2.0 mL microcentrifuge tube on an analytical balance readable to at least 0.1 mg.[5]
-
Compound Addition: Inside a chemical fume hood, carefully add a small amount (e.g., 1-5 mg) of this compound powder to the tared tube. Record the exact weight.
-
Solvent Calculation: Calculate the volume of anhydrous, sterile-filtered DMSO (≥99.9% purity) required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Final Concentration (mol/L))
-
Note: The molecular weight of C16H19N3O is 269.34 g/mol .
-
Example Calculation: For 2.5 mg of the compound:
-
Volume (L) = 0.0025 g / (269.34 g/mol * 0.010 mol/L) = 0.000928 L = 928 µL
-
-
-
Dissolution: Add the calculated volume of DMSO to the microcentrifuge tube containing the compound.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes may be required.[9] Visually inspect the solution against a light source to ensure there are no visible particulates.
-
Sterilization: While DMSO itself is sterile, if there is any concern about contamination during handling, the stock solution can be filter-sterilized using a 0.2 µm syringe filter compatible with DMSO (e.g., PTFE membrane).[10]
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Diagram 1: Workflow for Compound Stock Solution Preparation A visual guide to the key steps in preparing a concentrated DMSO stock solution from a powdered compound.
Cell Line Selection and Maintenance
For an initial broad-spectrum cytotoxicity screen, it is advisable to use well-characterized and robust cell lines from different tissue origins. The A549 human lung carcinoma and HepG2 human liver hepatocellular carcinoma cell lines are excellent starting points.
-
A549 Cells (ATCC® CCL-185™): An adherent human alveolar basal epithelial cell line, widely used as a model for lung cancer and for drug metabolism studies.[11][12]
-
HepG2 Cells (ATCC® HB-8065™): An adherent, epithelial-like cell line derived from a human liver carcinoma. HepG2 cells are frequently used for studies on drug metabolism and hepatotoxicity.[13][14]
Protocol 4.1: General Cell Culture Maintenance
Aseptic Technique: All cell culture work must be performed in a Class II biological safety cabinet (BSC) using sterile techniques to prevent microbial contamination.[15][16]
-
Media Preparation:
-
Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.[11][13]
-
Subculturing (Passaging):
-
Passage cells when they reach 70-80% confluency to maintain them in the exponential growth phase.[12][19]
-
Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).
-
Add a sufficient volume of a trypsin-EDTA solution (e.g., 0.25% Trypsin-EDTA) to cover the cell layer and incubate for 3-5 minutes at 37°C until cells detach.[12][20]
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.[11]
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer and the Trypan Blue exclusion method.[21][22]
-
Seed new culture flasks at the recommended density (e.g., 1:4 to 1:9 split ratio for A549 cells).[12]
-
Cytotoxicity Assessment using MTT Assay
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24]
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][25] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically.
Protocol 5.1: MTT Cytotoxicity Assay
-
Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine viability. Viability should be >95%.[22]
-
Seed cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in complete culture medium. A common approach is to prepare a 2X concentrated solution of each desired final concentration.
-
Crucially, prepare a "Vehicle Control" containing the highest concentration of DMSO that will be present in the treated wells (e.g., 0.5%). This control is essential to ensure that the solvent itself is not causing any cytotoxicity.[26]
-
Also, include "Untreated Control" wells (cells with medium only) and "Blank" wells (medium only, no cells).
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the appropriate wells.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.[25] A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Diagram 2: Experimental Workflow for MTT Cytotoxicity Assay A step-by-step visualization of the MTT assay, from cell seeding to data acquisition.
References
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.[Link]
-
Trypan Blue Exclusion Test of Cell Viability. National Center for Biotechnology Information.[Link]
-
How to calculate IC50 for my dose response? ResearchGate.[Link]
-
Culturing A549 cells. Nanopartikel.info.[Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. PhotonPharma.[Link]
-
Trypan Blue Assay Protocol | Technical Note 181. DeNovix.[Link]
-
Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. REPROCELL.[Link]
-
How to calculate IC50. Science Gateway.[Link]
-
Cell Growth Protocol for A549 Cell Line. UCSC Genome Browser.[Link]
-
Trypan blue dye exclusion assay: Principles, protocols, and applications in cell viability assessment. Deep Science Publishing.[Link]
-
2.3. HepG2 Cell Culture. Bio-protocol.[Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics.[Link]
-
Basic Cell Culture Processes and Procedures. FDCELL.[Link]
-
Basic Process in Cell Culture in General. Nikon.[Link]
-
Example Protocol for the Culture of the HepG2 Cell Line on Alvetex™ Scaffold. REPROCELL.[Link]
-
Culture and Functional Characterization of Human Hepatoma HepG2 Cells. PubMed.[Link]
-
HepG2 culture conditions. ENCODE.[Link]
-
Filtration in the Preparation of Cell Culture Media & Buffers. Critical Process Filtration.[Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays. National Center for Biotechnology Information.[Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara.[Link]
-
Drug dose-response data analysis. Towards Data Science.[Link]
-
Sterile Filtration of Cell Culture. Cobetter.[Link]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies.[Link]
-
Filtration FAQs. Scientific Laboratory Supplies.[Link]
-
DMSO in cell based assays. Scientist Solutions.[Link]
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders. Duke University.[Link]
-
How do you dissolve chemicals in the culture medium? ResearchGate.[Link]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Irvine.[Link]
Sources
- 1. safety.duke.edu [safety.duke.edu]
- 2. artsci.usu.edu [artsci.usu.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. gz-supplies.com [gz-supplies.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. scientificlabs.co.uk [scientificlabs.co.uk]
- 11. nanopartikel.info [nanopartikel.info]
- 12. A549 Cell Subculture Protocol [a549.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Culture and Functional Characterization of Human Hepatoma HepG2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Basic Cell Culture Processes and Procedures [fdcell.com]
- 16. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. editxor.com [editxor.com]
- 19. encodeproject.org [encodeproject.org]
- 20. bds.berkeley.edu [bds.berkeley.edu]
- 21. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Trypan Blue Exclusion | Thermo Fisher Scientific - SG [thermofisher.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 27. broadpharm.com [broadpharm.com]
Application Notes & Protocols: In Vivo Administration of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Abstract
This document provides a comprehensive guide for the in vivo administration of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine, a novel heterocyclic compound with potential therapeutic applications. Given the absence of established public data on the in vivo handling of this specific molecule, this guide emphasizes the foundational steps of physicochemical characterization and vehicle selection as prerequisites to administration. We present detailed, field-proven protocols for oral (PO), intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) administration routes in rodent models. The causality behind experimental choices is elucidated to empower researchers to design robust, reproducible, and ethically sound preclinical studies. All procedures are grounded in established institutional and regulatory guidelines to ensure data integrity and animal welfare.
Introduction: The Strategic Importance of Route Selection
This compound is a compound of interest, incorporating three key pharmacophores: a benzoyl group, a piperidine ring, and an imidazole moiety.[1][2][3] These structures are prevalent in numerous clinically significant agents, suggesting a broad potential for biological activity.[4][5] The successful preclinical evaluation of this compound—whether for pharmacokinetic (PK), toxicological, or efficacy studies—is critically dependent on the selection of an appropriate administration route.[6][7][8]
The chosen route dictates the compound's rate of absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its bioavailability and therapeutic window.[9] A route that is appropriate for a high-dose toxicology study may be unsuitable for a chronic efficacy model. Therefore, a strategic approach, beginning with fundamental compound characterization, is essential for generating meaningful and reliable in vivo data.[10][11]
Prerequisite: Physicochemical Characterization & Vehicle Selection
Prior to any in vivo administration, a thorough understanding of the compound's solubility is paramount. The structural characteristics of this compound suggest it may have low aqueous solubility, a common challenge in drug development.[12][13]
Rationale for Vehicle Selection
The primary goal of a delivery vehicle is to maintain the test article in a soluble or uniformly suspended state to ensure consistent and accurate dosing. The choice of vehicle is constrained by the route of administration, the potential for vehicle-induced toxicity, and its compatibility with the compound.[14][15] For instance, vehicles acceptable for oral administration may be highly toxic if administered intravenously.[16]
Recommended Vehicle Screening Protocol
-
Initial Solubility Assessment:
-
Attempt to dissolve the compound at the highest desired concentration in standard aqueous vehicles (e.g., Water for Injection, 0.9% Saline, Phosphate-Buffered Saline).
-
If solubility is poor, proceed to test GRAS (Generally Regarded as Safe) co-solvents and excipients.
-
-
Test Vehicle Formulations: Based on the compound's likely hydrophobic nature, evaluate the vehicles listed in Table 1.[13] Prepare small-volume formulations and assess for precipitation or instability over a 24-hour period at room temperature and 4°C.
-
pH Adjustment: The imidazole and piperidine nitrogens may be protonated at acidic pH, potentially increasing aqueous solubility.[13] Evaluate solubility in buffered solutions across a pH range of 4.0-7.4. Note that the acceptable pH for injection is typically between 4.5 and 8.0 to minimize irritation.[16]
Table 1: Common Vehicles for Preclinical In Vivo Studies
| Vehicle Composition | Common Routes | Properties & Considerations |
|---|---|---|
| Aqueous Solutions | ||
| 0.9% Sodium Chloride (Saline) | PO, IV, IP, SC | Isotonic. Suitable for water-soluble compounds.[14] |
| 5% Dextrose in Water (D5W) | IV, IP, SC | Isotonic. Use with caution in diabetic models. |
| Phosphate-Buffered Saline (PBS) | PO, IV, IP, SC | Buffered to physiological pH. May cause precipitation with some compounds.[17] |
| Co-Solvent Systems | ||
| 5-10% DMSO in Saline/PBS | IV, IP, SC | Potent solubilizing agent. Can cause hemolysis and irritation at high concentrations. Use with caution.[12][18] |
| 10-40% PEG-400 in Saline | IV, IP, SC | Common for poorly soluble compounds. Can be viscous. Potential for renal toxicity at high doses.[12][18] |
| 10-20% Solutol HS 15 in Water | IV | Non-ionic solubilizer. Generally well-tolerated. |
| Suspensions | ||
| 0.5-1% Carboxymethylcellulose (CMC) | PO, IP, SC | Forms a uniform suspension for insoluble compounds. Not suitable for IV.[12][18] |
| 0.5% Methylcellulose in Water | PO, IP, SC | Similar to CMC. Provides viscosity to prevent settling. Not suitable for IV. |
| Lipid/Emulsion Systems | ||
| Corn Oil / Sesame Oil | PO, SC | Suitable for highly lipophilic compounds.[14] Variable absorption. |
| Intralipid® 20% | IV | Clinically approved fat emulsion. Can be used for lipophilic drugs.[14] |
Workflow for Route Selection & Protocol Development
The following diagram outlines the logical progression from compound characterization to the execution of a definitive in vivo study. This workflow ensures that critical decisions are data-driven, minimizing confounding variables and maximizing the likelihood of success.
Caption: Workflow for In Vivo Study Development.
Detailed Administration Protocols
The following protocols are synthesized from established institutional guidelines and best practices. Adherence to local Institutional Animal Care and Use Committee (IACUC) regulations is mandatory.[17][19][20][21][22]
Oral Administration (Gavage)
Oral gavage ensures direct and accurate delivery of a specified volume to the stomach.[23] It is often used for daily dosing in efficacy studies.
Quantitative Data Summary Table 2: Recommended Gavage Needle Sizes and Maximum Volumes for Mice
| Mouse Weight (grams) | Gavage Needle Gauge | Gavage Needle Length | Max Volume (10 mL/kg) |
|---|---|---|---|
| < 14 | 24G | 1" | 0.14 mL |
| 15 - 20 | 22G | 1" - 1.5" | 0.20 mL |
| 20 - 25 | 20G | 1" - 1.5" | 0.25 mL |
| 25 - 35 | 18G | 1.5" - 2" | 0.35 mL |
Source: Data compiled from multiple institutional protocols.[23][24][25]
Experimental Protocol: Oral Gavage in Mice
-
Materials:
-
Appropriate size gavage needles (flexible plastic or stainless steel with a ball tip are recommended).[26]
-
Syringes (1 mL).
-
Weigh scale.
-
-
Animal Preparation:
-
Procedure:
-
Properly restrain the mouse by scruffing the neck to immobilize the head. The body should be held in a vertical position.[23][26]
-
Gently insert the gavage needle into the diastema (the gap between incisors and molars) and advance it along the roof of the mouth.[24]
-
The mouse will typically swallow as the needle reaches the pharynx, which facilitates passage into the esophagus. The needle should advance smoothly without resistance.[25][26] If resistance is met, withdraw immediately and restart.
-
Advance the needle to the pre-measured depth and administer the substance slowly over 2-3 seconds.[24]
-
Remove the needle slowly in the same path of insertion.[26]
-
-
Post-Procedure Monitoring:
Intravenous (IV) Injection (Lateral Tail Vein)
IV injection provides 100% bioavailability and rapid onset of action, making it ideal for pharmacokinetic studies and acute efficacy models.[27] This technique requires significant skill to perform correctly.
Quantitative Data Summary Table 3: Recommended Needle Sizes and Maximum IV Injection Volumes
| Species | Needle Gauge | Maximum Bolus Volume | Maximum Slow Infusion Volume |
|---|---|---|---|
| Mouse | 27-30 G | 5 mL/kg | 10 mL/kg |
| Rat | 25-27 G | 5 mL/kg | 10 mL/kg |
Source: Data compiled from multiple institutional protocols.[28][29]
Experimental Protocol: IV Tail Vein Injection in Rats
-
Materials:
-
Appropriate animal restrainer.
-
Heat source (e.g., warming pad or heat lamp).
-
Sterile needles (25-27G) and syringes (1-3 mL).[28]
-
70% isopropyl alcohol wipes.
-
-
Animal Preparation:
-
Procedure:
-
Wipe the tail with an alcohol pad to clean the injection site. The two lateral tail veins should be visible on either side of the tail.
-
Start the injection attempt at the distal third of the tail. This allows for subsequent attempts to be made more proximally if the first is unsuccessful.[16][29]
-
Hold the tail gently and align the needle parallel to the vein with the bevel facing up.[20][28]
-
Insert the needle a few millimeters into the vein. A "flash" of blood in the needle hub may indicate successful placement.[16]
-
Inject the substance slowly. There should be no resistance. If a subcutaneous "bleb" forms, the needle is not in the vein. Remove the needle, apply pressure, and re-attempt at a more proximal site.[28][29]
-
No more than two attempts per vein should be made.[28]
-
-
Post-Procedure Monitoring:
Intraperitoneal (IP) Injection
IP injection is a common route for administering substances that are not suitable for IV injection. The substance is absorbed into the portal circulation via the large surface area of the peritoneal cavity.
Quantitative Data Summary Table 4: Recommended Needle Sizes and Maximum IP Injection Volumes
| Species | Needle Gauge | Maximum Volume |
|---|---|---|
| Mouse | 25-27 G | 10 mL/kg |
| Rat | 23-25 G | 10 mL/kg |
Source: Data compiled from multiple institutional protocols.[19][30]
Experimental Protocol: IP Injection in Mice
-
Materials:
-
Sterile needles (25-27G) and syringes.[19]
-
70% isopropyl alcohol wipes.
-
-
Animal Preparation:
-
Properly restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is slightly lower than its hindquarters. This causes the abdominal organs to shift forward, reducing the risk of accidental puncture.[30]
-
-
Procedure:
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[16][19]
-
Insert the needle with the bevel up at a 30-40° angle, just deep enough to penetrate the abdominal wall.[19]
-
Aspirate by pulling back on the plunger to ensure no blood (vessel) or yellow fluid (urine from bladder) is drawn. If fluid is aspirated, discard the syringe and start over.[19][22]
-
Inject the substance smoothly.
-
-
Post-Procedure Monitoring:
-
Return the animal to its cage and observe for signs of pain or distress.
-
IP injection of irritant substances can cause peritonitis. Monitor animals for signs of discomfort such as a hunched posture.[31]
-
Subcutaneous (SC) Injection
SC injection is used for sustained absorption of a compound. It is relatively easy to perform and allows for the administration of larger volumes and suspensions.
Quantitative Data Summary Table 5: Recommended Needle Sizes and Maximum SC Injection Volumes
| Species | Needle Gauge | Maximum Volume Per Site |
|---|---|---|
| Mouse | 25-27 G | 5 mL/kg |
| Rat | 23-25 G | 5 mL/kg |
Source: Data compiled from multiple institutional protocols.[21][32]
Experimental Protocol: SC Injection in Mice
-
Materials:
-
Animal Preparation:
-
Restrain the mouse by scruffing the loose skin over the neck and shoulders.
-
-
Procedure:
-
Post-Procedure Monitoring:
-
Return the animal to its cage. Monitor the injection site for any signs of irritation, inflammation, or ulceration, especially if the formulation has a non-physiological pH or contains irritants.
-
Conclusion & Best Practices
The successful in vivo evaluation of this compound hinges on a systematic and data-driven approach to administration. The protocols and workflows provided herein serve as a foundational guide. Researchers must prioritize preliminary formulation development and pilot tolerability studies before committing to large-scale experiments. All animal procedures must be conducted with the highest regard for animal welfare, adhering strictly to approved IACUC protocols and GLP standards where applicable.[6][10] By integrating these principles, researchers can ensure the generation of high-quality, reproducible data essential for advancing novel therapeutic candidates.
References
-
UBC Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. Retrieved from [Link]
-
Al-kfaf, A., & El-sabagh, R. (2022). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. PMC. Retrieved from [Link]
-
University of Wisconsin-Milwaukee. (n.d.). Injection Techniques, Restraint, & Handling for Mice and Rats. Retrieved from [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Virginia Tech Office of the University Veterinarian. (2017). SOP: Intravenous Injections in the Rat. Retrieved from [Link]
-
UBC Animal Care Committee. (2021). TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]
-
Texas Tech University IACUC. (2022). Intravenous Tail Vein Injections. Retrieved from [Link]
-
Queen's University. (n.d.). Subcutaneous Injection in Mice | Animals in Science. Retrieved from [Link]
-
Florida State University Office of Research. (2016). Oral Gavage in the Mouse. Retrieved from [Link]
-
Procedures with Care. (n.d.). Intraperitoneal Injection in the Mouse. Retrieved from [Link]
-
Queen's University. (2011). Intraperitoneal Injection in Rats. Retrieved from [Link]
-
Veterian Key. (2017). Handling and Techniques. Retrieved from [Link]
-
Infinix Bio. (2026). Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. Retrieved from [Link]
-
Scribd. (n.d.). Subcutaneous Drug Administration in Animals. Retrieved from [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
UBC Animal Care Committee. (n.d.). TECH 11a ‐ Subcutaneous Injections in Adult Mice SOP. Retrieved from [Link]
-
AMSbiopharma. (2025). Preclinical research strategies for drug development. Retrieved from [Link]
-
University of Bristol. (n.d.). Administering Subcutaneous Injections. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. Retrieved from [Link]
-
Biotech Spain. (2025). Preclinical Contract Research to Accelerate Drug Development: Study Design and FDA Toxicology Guidelines Considerations. Retrieved from [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]
-
PubMed. (n.d.). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
Wikipedia. (n.d.). Epibatidine. Retrieved from [Link]
-
ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1-Benzhydryl-4-methylpiperazine. Retrieved from [Link]
-
MDPI. (n.d.). Preliminary Toxicological Evaluation of Spherical Nanoparticles Containing an Imidazole Derivative (BzIm-DEA) Using the CAM Chicken Model. Retrieved from [Link]
-
Dovepress. (2026). From Ancient Spice to Advanced Science: Therapeutic, Nutraceutical and. Retrieved from [Link]
-
Chemsrc. (2026). 1-(4-((1H-imidazol-1-yl)methyl)benzoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide. Retrieved from [Link]
-
PubMed. (n.d.). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Retrieved from [Link]
-
PubMed Central. (n.d.). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Retrieved from [Link]
-
ResearchGate. (n.d.). Main routes to the piperidine cycle synthesis. Retrieved from [Link]
-
PubMed. (n.d.). Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). Retrieved from [Link]
-
PubMed. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Retrieved from [Link]
Sources
- 1. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. infinixbio.com [infinixbio.com]
- 7. ppd.com [ppd.com]
- 8. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 9. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Step 2: Preclinical Research | FDA [fda.gov]
- 11. biotech-spain.com [biotech-spain.com]
- 12. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. solubilityofthings.com [solubilityofthings.com]
- 14. researchgate.net [researchgate.net]
- 15. gadconsulting.com [gadconsulting.com]
- 16. research.uky.edu [research.uky.edu]
- 17. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. research.vt.edu [research.vt.edu]
- 21. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 22. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 23. benchchem.com [benchchem.com]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
- 25. research.fsu.edu [research.fsu.edu]
- 26. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 27. Epibatidine - Wikipedia [en.wikipedia.org]
- 28. animalcare.ubc.ca [animalcare.ubc.ca]
- 29. depts.ttu.edu [depts.ttu.edu]
- 30. researchgate.net [researchgate.net]
- 31. Intraperitoneal Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 32. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Case ID: PUR-IMID-PIP-001 Status: Open Assigned Specialist: Senior Application Scientist
Initial Triage & Chemical Logic
Before initiating any protocol, you must understand the physicochemical "personality" of your molecule. This dictates every purification decision.
-
The Molecule: 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
-
The Trap: Do not treat this as a standard diamine.
-
Piperidine Nitrogen: It is benzoylated (amide). It is neutral , not basic. It will not protonate significantly above pH 0.
-
Imidazole Nitrogen (N3): This is your only basic handle (pKa ~ 6.9 - 7.1).
-
-
The Implication: You can separate this product from neutral impurities (like unreacted benzoyl chloride/benzoic acid) and strong bases using precise pH control.
Module A: Acid-Base Extraction (The "Workhorse")
User Query: "My crude reaction mixture is dark and contains unreacted starting materials. Chromatography is failing due to streaking. How do I clean this up before the column?"
Solution: Use the "pH Swing" technique. Because the imidazole is moderately basic, we can toggle its solubility between water (protonated) and organic solvent (neutral).
Protocol: The "pH Swing" Extraction
-
Dissolution: Dissolve crude oil in Ethyl Acetate (EtOAc) . Avoid DCM if possible to prevent emulsion formation during basic washes.
-
Acid Extraction (Targeting the Imidazole):
-
Extract the organic layer 3x with 0.5 M HCl .
- ), moving the product into the aqueous phase.
-
Fate of Impurities: Neutral impurities (amides, non-basic byproducts) and acidic impurities (benzoic acid) remain in the EtOAc layer.
-
Discard the organic layer (check TLC first to confirm product is in the aqueous phase).
-
-
The Wash:
-
Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutrals.
-
-
Basification (The Release):
-
Final Extraction:
-
Extract the cloudy aqueous mixture 3x with DCM or EtOAc .
-
Dry over
, filter, and concentrate.
-
Workflow Visualization
Caption: Diagnostic flow for separating basic imidazole product from neutral/acidic impurities using pH manipulation.
Module B: Flash Chromatography Optimization
User Query: "I am seeing severe tailing (streaking) on silica gel. The product elutes from Rf 0.5 down to 0.1. How do I sharpen the bands?"
Solution: Imidazoles interact strongly with the acidic silanol groups (
Troubleshooting Guide: Mobile Phase Selection
| Solvent System | Additive (Modifier) | Application | Notes |
| DCM / MeOH | 1% Triethylamine (TEA) | Standard | The "Gold Standard" for imidazoles. TEA blocks silanols. Start 98:2 DCM:MeOH (+1% TEA). |
| DCM / MeOH | 1% NH₄OH (aq) | High Polarity | Use if TEA fails. Shake DCM/MeOH with NH₄OH in a sep funnel, separate organic, use that as eluent. |
| EtOAc / Hexane | 2% TEA | Lipophilic | Good if the benzoyl group makes the molecule very greasy. |
| Acetone / Hexane | None | Alternative | Sometimes provides better selectivity than EtOAc for amides. |
Critical Step: Pre-wash your silica column with the eluent containing the modifier (TEA) before loading your sample. This neutralizes the column before the product touches it.
Module C: Crystallization & Salt Formation
User Query: "I need >99% purity for biological assays, but the product is an oil/gum. How do I get a solid?"
Solution: Benzoyl-piperidine derivatives often exist as oils or low-melting solids. To get a handleable solid, you often need to form a salt or use specific solvent triggers.
Strategy 1: Solvent Switching (For Free Base)
If the product is an oil, it may contain trapped solvent.
-
Dissolve oil in minimal Diethyl Ether or TBME (tert-butyl methyl ether).
-
Add Hexane or Pentane dropwise until cloudy.
-
Scratch the flask wall with a glass rod (nucleation).
-
Cool to -20°C overnight.
Strategy 2: Salt Formation (Oxalate or HCl)
If the free base refuses to crystallize, the Oxalate salt is often highly crystalline for piperidine/imidazole derivatives.
-
Dissolve 1 eq of product in Ethanol .
-
Add 1 eq of Oxalic Acid (dissolved in warm Ethanol).
-
A white precipitate should form immediately or upon cooling.
-
Recrystallize from MeOH/EtOAc .
Common Impurity Profiling
User Query: "I have a persistent impurity at RRT 0.9. What is it?"
Use this table to identify likely culprits based on synthesis routes:
| Synthesis Route | Impurity | Nature | Removal Strategy |
| Amide Coupling (Benzoyl Cl + Amine) | Benzoic Acid | Acidic | Wash organic layer with 1M NaOH. |
| Amide Coupling | Benzoyl Chloride | Neutral/Reactive | Quench with MeOH, then wash with NaHCO₃. |
| Alkylation (Imidazole + Alkyl Halide) | Unreacted Imidazole | Basic (Water Soluble) | Water washes; difficult to remove if pH is high. Keep pH ~7-8 for washes. |
| General | Regioisomer (N1 vs N3) | Structural Isomer | Very difficult. Requires slow column chromatography (0.5% MeOH gradient steps). |
References
-
BenchChem. (2025).[4][5] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from 5
-
National Institutes of Health (NIH). (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors. J Med Chem. Retrieved from 6
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[7] Retrieved from 7
-
MDPI. (2020). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry.[2] Retrieved from 2
Sources
- 1. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine - Google Patents [patents.google.com]
- 2. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
resolving pH stability issues with 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Topic: 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Executive Summary
This guide addresses the physicochemical stability profile of This compound . Users frequently report "instability" which often conflates two distinct phenomena: chemical hydrolysis of the amide bond (irreversible) and physical precipitation due to the deprotonation of the imidazole ring (reversible).[1]
This molecule features a lipophilic benzoyl-piperidine core (tertiary amide) and a basic imidazole pendant.[1][2] The interplay between these groups defines its pH sensitivity.[1][2]
Part 1: The Stability-Solubility Landscape
To resolve stability issues, you must first diagnose the state of the molecule in your system.[1][2] The imidazole nitrogen (
Visualizing the Stability Pathway
The following diagram illustrates the critical decision points between physical aggregation and chemical degradation.
Figure 1: Decision tree distinguishing between solubility-driven physical instability and chemically-driven amide hydrolysis.
Part 2: Troubleshooting Guides
Issue #1: Sample Precipitation at Neutral pH
Symptom: The solution turns cloudy or peak area decreases without the appearance of new degradation peaks in HPLC. Root Cause: The imidazole ring deprotonates above pH 7.[1][2] The remaining neutral molecule is highly lipophilic (Benzoyl group) and precipitates.[1][2]
| Parameter | Recommendation | Technical Rationale |
| Optimal pH | 4.5 – 6.0 | Maintains the imidazole in cationic form ( |
| Buffer Selection | Acetate or Citrate | Avoid Phosphate at pH > 7.[1][2] Phosphate can also bridge with trace metals and imidazoles to form insoluble complexes.[1][2] |
| Co-solvents | 10-20% DMSO or PEG400 | If physiological pH (7.[2]4) is required, a co-solvent is mandatory to solubilize the neutral species.[1][2] |
Corrective Protocol:
-
Check the pH of your final solution.[1][2] If pH > 6.8, acidify carefully with 0.1N HCl or acetic acid to pH 5.5.[1][2]
-
If the solution clears, the issue was physical precipitation, not chemical degradation.[1][2]
Issue #2: Loss of Potency (Chemical Degradation)
Symptom: Decrease in parent peak area accompanied by the growth of new peaks (Benzoic Acid).[1] Root Cause: Hydrolysis of the benzoyl-amide bond.[1] This is catalyzed by strong acids (pH < 2) or bases (pH > 10), and accelerated by heat.[1][2]
Degradation Mechanism:
Corrective Protocol:
-
Temperature Control: Store stock solutions at -20°C. Amide hydrolysis rates double for every 10°C increase.
-
Avoid Strong Acids: Do not use 1N HCl for solubilization; use 0.1N HCl or stoichiometric equivalents.
-
Monitor Benzoic Acid: In your HPLC method, look for the Benzoic Acid peak (elutes early on C18).[1][2] If this peak is absent, your "loss" is likely precipitation (See Issue #1).[1][2]
Part 3: Analytical Method Optimization (HPLC/LC-MS)
Imidazoles are notorious for causing peak tailing due to interactions with residual silanols on silica columns.[1][2]
Recommended Method Parameters:
| Component | Setting | Reason |
| Column | C18 with High Carbon Load & End-capping | Reduces secondary interactions with the basic imidazole nitrogen. |
| Mobile Phase A | Water + 0.1% TFA or 0.1% Formic Acid | Acidic modifier ensures imidazole is fully protonated ( |
| Mobile Phase B | Acetonitrile (ACN) | Methanol can sometimes cause higher backpressure; ACN is preferred for amides.[1][2] |
| Detection | UV @ 230-254 nm | The Benzoyl group absorbs strongly here.[1][2] The imidazole absorbance is weak/negligible.[1][2] |
Warning: Do not use neutral phosphate buffers for the HPLC mobile phase, as the basic imidazole will interact strongly with the column stationary phase, leading to broad, tailing peaks.[1][2]
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I dissolve this compound in 100% DMSO for long-term storage? A: Yes. The compound is chemically stable in anhydrous DMSO.[1][2] However, DMSO is hygroscopic.[1][2] If it absorbs water, hydrolysis can occur over months.[1][2] Store aliquots at -20°C in well-sealed vials.
Q2: I see a "double peak" in my chromatogram. Is this degradation? A: Likely not.[1][2] This is often due to rotamers .[1][2] The amide bond (N-C=O) has restricted rotation.[1][2] If your HPLC is run at low temperature (< 25°C), you may separate the cis and trans rotamers of the benzoyl-piperidine.[1]
-
Test: Re-run the column at 45°C. If the peaks merge into one sharp peak, it is rotamerism, not impurity.[1][2]
Q3: Why does the compound turn yellow in solution over time? A: Imidazoles are sensitive to photo-oxidation.[1][2] While the amide is stable to light, the imidazole ring can form N-oxides or ring-opening products under intense light.[1] Store solutions in amber vials.
Q4: Is this compound compatible with metal ions (e.g., in cell media)?
A: Caution is advised. Imidazoles are excellent ligands for divalent metals (
References
-
Amide Hydrolysis Kinetics
-
Imidazole Properties & Buffering
-
Forced Degradation Guidelines
-
Benzoylpiperidine Scaffold Synthesis & Stability
Sources
vehicle selection for low solubility piperidine derivatives
Technical Support Center: Vehicle Selection for Piperidine Derivatives Status: Active | Ticket ID: PIP-SOL-001 | Priority: High
Executive Summary: The Piperidine Challenge
You are likely here because your piperidine derivative—despite showing promise in silico—is crashing out of solution in PBS or causing immediate toxicity in rodents.
The Core Conflict: Piperidine derivatives typically possess a basic secondary or tertiary amine (pKa ~9–11) and a lipophilic scaffold.
-
At pH 1-4 (Stomach/Vehicle): The nitrogen is protonated (
), and solubility is often high. -
At pH 7.4 (Blood/Tissue): The equilibrium shifts. If your derivative is highly lipophilic (LogP > 3), the un-ionized free base precipitates immediately upon dilution in the bloodstream (the "Crash Out" effect), causing phlebitis, embolism, or false-negative efficacy data.
This guide provides a logic-gated workflow to select the correct vehicle, moving from simple pH adjustments to advanced encapsulation.[1]
Visual Decision Matrix
Before mixing solvents, identify your compound's position in this logic tree.
Figure 1: Logic-gated decision tree for vehicle selection based on physicochemical properties of piperidine derivatives.
Module 1: The First Line of Defense (pH & Salts)
Q: My compound is a free base oil/solid. Can I just dissolve it in DMSO? A: You can, but you shouldn't as a first resort. Because piperidines are bases, in situ salt formation is the most physiologically compatible method.
The Mechanism: The piperidine nitrogen lone pair accepts a proton.[1] By lowering the pH of your vehicle below the compound's pKa (typically pH 3–5), you generate the ionized species, which is water-soluble.
Protocol: In Situ Salt Formulation
-
Calculate: Determine the molar amount of your drug.
-
Acid Selection: Choose a counter-ion.
-
Standard: 0.1 N HCl (Forms Hydrochloride salt).
-
Gentler: L-Lactic acid or Acetic acid (Forms Lactate/Acetate salts).
-
Avoid: Sulfuric acid (often causes precipitation with organics).
-
-
Dissolution: Add 1.05 molar equivalents of the acid to the drug before adding the bulk water/saline. Vortex until clear.
-
Buffer: Dilute with saline or 5% dextrose. Do not use PBS initially, as phosphate ions can precipitate basic drugs (common "salting out" effect).
Troubleshooting:
-
Issue: "It dissolved in acid but precipitated when I added saline."
-
Fix: The Common Ion Effect. The chloride in saline pushed the equilibrium back. Switch to 5% Dextrose in Water (D5W) as the bulk diluent.
Module 2: Co-solvent Systems (The "Silver Bullet" Trap)
Q: I used 10% DMSO and it looks clear. Am I good to go? A: Not necessarily. A clear syringe does not guarantee a clear bloodstream. The "Crash Out" phenomenon occurs when the solvent (DMSO) diffuses away faster than the drug can bind to plasma proteins.
The "Crash Out" Mechanism:
Figure 2: The mechanism of precipitation upon injection (The "Crash Out" effect).
Protocol: The Serial Dilution Test (Mandatory) Before injecting any animal, perform this benchtop test:
-
Prepare your formulation (e.g., 5% DMSO / 40% PEG 400 / 55% Saline).
-
Pipette 100 µL of formulation into 900 µL of warm (37°C) PBS.
-
Observation:
-
Clear: Safe for IV.
-
Cloudy/Opalescent: High risk of embolism. Switch to PO (Oral) or IP (Intraperitoneal).
-
Gross Precipitation:Do not inject.
-
Module 3: Advanced Solubilization (Cyclodextrins)
Q: My compound is too lipophilic for pH adjustment, and co-solvents are toxic. What now? A: Cyclodextrins (CDs) are the gold standard for lipophilic piperidines. They form a "host-guest" inclusion complex, hiding the hydrophobic piperidine ring inside a donut-shaped sugar molecule.
Recommended Grades:
-
HP-β-CD (Hydroxypropyl-beta-cyclodextrin): Standard, cheap, well-tolerated.
-
SBE-β-CD (Sulfobutylether-beta-cyclodextrin / Captisol®): Superior for IV safety and renal clearance.
Protocol: Complexation
-
Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in water.
-
Addition: Add your drug to the CD solution.
-
Energy Input: This is the critical step. Simple mixing is rarely enough.
-
Method A: Sonicate for 30–60 minutes.
-
Method B: Stir overnight at room temperature.
-
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Verification: If the filtrate concentration is lower than added, you have reached the saturation limit of the complex.
Module 4: In Vivo Troubleshooting & Toxicity Limits
Q: My mice are writhing immediately after IP injection. Is it my drug? A: It is likely your vehicle. Piperidines are often formulated in high % co-solvents which cause peritoneal irritation.
Reference Table: Maximum Recommended Excipient Volumes (MREV) Values based on standard bolus injection for Mouse (25g) and Rat (250g).
| Excipient | Route | Max % in Vehicle | Max Vol (Mouse) | Max Vol (Rat) | Toxicity Concern |
| DMSO | IV | 5–10% | 5 mL/kg | 5 mL/kg | Hemolysis, Bradycardia |
| DMSO | IP | 10–20% | 10 mL/kg | 10 mL/kg | Peritonitis, Writhing |
| Ethanol | IV | 5–10% | 5 mL/kg | 5 mL/kg | CNS depression, Hemolysis |
| PEG 400 | IV | 40% | 5 mL/kg | 5 mL/kg | Nephrotoxicity (chronic) |
| Tween 80 | IV | 1–2% | 5 mL/kg | 5 mL/kg | Histamine release (Anaphylaxis) |
| HP-β-CD | IV | 20–40% | 10 mL/kg | 10 mL/kg | Renal load (osmotic) |
Common Failure Modes:
-
Hemolysis (Red Urine): Caused by high % Tween 80 or rapid injection of high % DMSO.
-
Fix: Slow down injection rate or switch to Cyclodextrins.
-
-
Writhing (IP): Caused by pH < 3 or pH > 9, or high organic solvent content.
-
Fix: Buffer to pH 5–7; dilute organic solvents < 10%.
-
-
Loss of Potency: Drug precipitates in the peritoneum (IP) or gut (PO).
-
Fix: Use the Dilution Test (Module 2) to ensure stability.
-
References
-
Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[2][3] Pharmaceutical Research, 21(2), 201–230.[4][5][6] Link
- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
-
FDA Inactive Ingredient Database. (For regulatory limits on excipients). Link
-
Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
enhancing bioavailability of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Technical Support Center: Bioavailability Optimization Subject: 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine (BIMP) Ticket ID: BIO-OPT-2024-BIMP Status: Open Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2][3][4]
Executive Summary
You are working with This compound (referred to hereafter as BIMP ).[1][2][3][4] Based on its chemical structure—a lipophilic benzoyl-piperidine core coupled with a basic imidazole moiety—this compound presents a classic BCS Class II (Low Solubility, High Permeability) profile, with potential drift toward Class IV depending on the crystalline form.[1][2][3][4]
The primary bioavailability hurdles for BIMP are:
-
pH-Dependent Solubility: The imidazole nitrogen (pKa ~6.0–6.[1][2][3][4]5) renders the molecule soluble in the acidic gastric environment (pH 1.[1][2][3][4]2) but prone to rapid precipitation in the neutral environment of the small intestine (pH 6.8–7.4), leading to variable absorption.[1][2][3][4]
-
Metabolic Liability: The imidazole ring is a known heme-coordinating motif, making BIMP a potential inhibitor or substrate of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6), which complicates pharmacokinetic (PK) modeling.[1][2][3][4]
This guide provides troubleshooting workflows to stabilize BIMP in solution and maximize systemic exposure.
Part 1: Troubleshooting Guide (Q&A)
Category A: Solubility & Formulation
Q1: My compound precipitates immediately upon dilution into cell culture media (DMEM/RPMI). How do I maintain solubility for in vitro assays? Diagnosis: BIMP is a weak base.[1][2][3][4] In DMSO stock, it is solubilized.[1][2][3][4] When spiked into media (pH 7.4), the imidazole deprotonates, and the lipophilic benzoyl-piperidine backbone drives precipitation.[1][2][3][4] Solution:
-
Immediate Fix: Pre-complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2][3][4] The hydrophobic cavity of CD encapsulates the benzoyl-piperidine moiety, while the hydrophilic exterior prevents aggregation.[1][2][3][4]
-
Protocol: Dissolve BIMP in DMSO. Separately, prepare 20% (w/v) HP-β-CD in PBS.[1][2][3][4] Mix the DMSO stock into the CD solution before adding to the final media. Keep final DMSO <0.5%.[1][2][3][4]
-
Alternative: Convert the free base to a Dihydrochloride (2HCl) or Methanesulfonate (Mesylate) salt to improve dissolution kinetics, though pH buffering in media may still force precipitation if the concentration exceeds the intrinsic solubility (
).[1][2][3][4]
Q2: We see high variability in oral bioavailability (
-
Rats with lower gastric pH (more acidic) solubilize the BIMP imidazole.[1][2][3][4]
-
Rats with higher gastric pH (or fed state) fail to dissolve the dose.[1][2][3][4]
-
Upon emptying into the duodenum (pH ~6.8), the dissolved fraction may precipitate ("crash out") before absorption occurs.[1][2][3][4] Solution:
-
Vehicle Switch: Move away from simple suspensions (CMC/Tween).[1][2][3][4] Use a Self-Emulsifying Drug Delivery System (SEDDS) .[1][2][3][4]
-
Recommended Vehicle: 10% Ethanol / 30% PEG400 / 60% Phosal 50 PG (or Labrasol).[1][2][3][4] This lipid-based formulation maintains BIMP in a dissolved state independent of gastric pH.[1][2][3][4]
Category B: Metabolic Stability[1][2][3][4]
Q3: The compound shows good permeability in Caco-2 but low plasma exposure.[1][2][3][4] Is it an efflux substrate? Diagnosis: While P-gp efflux is possible, the imidazole moiety strongly suggests First-Pass Metabolism or CYP Inhibition issues.[1][2][3][4] Imidazoles often bind to the heme iron of CYP enzymes, causing autoinhibition or rapid clearance.[1][2][3][4] Solution:
-
Test: Perform a Microsomal Stability Assay +/- NADPH.
-
Intervention: If clearance is high (
), deuterate the methylene bridge ( ) connecting the imidazole to the piperidine.[1][2][3][4] This position is electronically activated and prone to oxidative dealkylation.[1][2][3][4]
Part 2: Experimental Protocols
Protocol 1: Kinetic Solubility Profiling (The "Crash" Test)
Determine the precipitation pH point to predict intestinal absorption failure.[1][2][3][4]
-
Preparation: Prepare a 10 mM stock of BIMP in DMSO.
-
Buffer Setup: Prepare 96-well plates with buffers at pH 1.2 (SGF), pH 4.5, pH 6.8 (FaSSIF), and pH 7.4.
-
Spiking: Add BIMP stock to buffers to reach final concentrations of 1, 10, 50, and 100
. (Final DMSO < 1%).[1][2][3][4] -
Incubation: Shake at 37°C for 4 hours.
-
Filtration: Filter using a 0.45
PVDF filter plate to remove precipitates. -
Analysis: Quantify filtrate using LC-MS/MS against a standard curve.
-
Calculation:
[1][2][3][4]
Protocol 2: Salt Screening for Solid-State Stability
Transforming BIMP free base into a soluble salt.
-
Dissolution: Dissolve 100 mg BIMP (Free Base) in minimal ethanol or acetone.
-
Acid Addition: Add 1.1 equivalents of acid (in ethanol) dropwise.
-
Crystallization: Cool to 4°C overnight. If no precipitate forms, add anti-solvent (diethyl ether or hexane).[1][2][3][4]
-
Validation: Filter crystals and analyze via DSC (Differential Scanning Calorimetry) . A sharp melting point distinct from the free base confirms salt formation.[1][2][3][4]
-
Re-test: Repeat Protocol 1 with the new salt.
Part 3: Visualization & Logic
Bioavailability Optimization Workflow
The following diagram illustrates the decision tree for optimizing BIMP bioavailability based on experimental feedback.
Caption: Decision tree for optimizing BIMP bioavailability, addressing solubility, permeability, and metabolic stability sequentially.
Part 4: Data Summary (Physicochemical Profile)
| Property | Value (Estimated) | Implication for Bioavailability |
| Molecular Weight | ~269.3 g/mol | Favorable. Low MW aids passive diffusion.[1][2][3][4] |
| logP (Lipophilicity) | 2.1 – 2.5 | Optimal. Good balance for membrane permeation.[1][2][3][4] |
| pKa (Imidazole) | 6.0 – 6.5 | Risk. Ionized in stomach (pH 1.2), neutral in intestine (pH 7.4).[1][2][3][4] High risk of precipitation.[1][2][3][4] |
| pKa (Amide) | Neutral | Does not contribute to solubility.[1][2][3][4] |
| H-Bond Donors | 0 | Favorable. Enhances permeability.[1][2][3][4] |
| H-Bond Acceptors | 4 (3 N, 1 O) | Favorable. Good solubility potential if protonated.[1][2][3][4] |
| BCS Classification | Class II | Rate-limiting step: Dissolution/Solubility.[1][2][3][4] |
References
-
Kalepu, S., & Nekkanti, V. (2015).[1][2][3][4] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B. [Link]
-
Williams, H. D., et al. (2013).[1][2][3][4] Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link][1][2][3][4]
-
Di, L., & Kerns, E. H. (2016).[1][2][3][4] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1][2][3][4] (Standard reference for pKa and solubility profiling protocols).
-
Gupta, S., & Kesarla, R. (2013).[1][2][3][4] Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems.[1][2][3][4] ISRN Pharmaceutics. [Link][1][2][3][4]
Sources
Validation & Comparative
A Comparative Guide to Assessing the Potency of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine Against Established Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the imidazole and piperidine scaffolds are cornerstones in the design of novel therapeutic agents. The compound 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine emerges from this lineage, presenting a compelling structural architecture that suggests potential bioactivity. This guide provides a comprehensive framework for evaluating the potency of this molecule against established standards in two key therapeutic areas: antifungal activity and aromatase inhibition.
Drawing from established methodologies and field-proven insights, this document serves as a technical manual for researchers seeking to characterize and compare the efficacy of this and similar novel chemical entities. We will delve into the causal logic behind experimental design, provide detailed, self-validating protocols, and present a clear structure for data comparison, all grounded in authoritative scientific literature.
Rationale for Potency Evaluation: Dual-Target Hypothesis
The chemical structure of this compound incorporates moieties that are hallmarks of two distinct classes of enzyme inhibitors. This dual-target hypothesis forms the basis of our comparative evaluation.
-
Antifungal Activity: The presence of the imidazole ring is a well-established pharmacophore in a multitude of antifungal drugs.[1] Imidazole-based antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] Its inhibition disrupts membrane integrity, leading to fungal cell death.[1] Therefore, it is logical to investigate the antifungal potency of this compound.
-
Aromatase Inhibition: The imidazole moiety is also known to coordinate with the heme iron of cytochrome P450 enzymes, a mechanism central to the action of non-steroidal aromatase inhibitors.[4] Aromatase (CYP19A1) is the key enzyme responsible for the conversion of androgens to estrogens.[5] Its inhibition is a cornerstone of therapy for hormone-receptor-positive breast cancer in postmenopausal women.[6] Structurally related imidazolylmethylpiperidine derivatives have demonstrated potent aromatase inhibitory activity.[7][8]
Selection of Standard Compounds for Comparative Analysis
To provide a meaningful assessment of potency, this compound must be compared against well-characterized, clinically relevant standards.
-
For Antifungal Activity:
-
For Aromatase Inhibition:
Experimental Protocols for Potency Determination
The following sections detail the step-by-step methodologies for assessing the antifungal and aromatase inhibitory potency of this compound.
In Vitro Antifungal Susceptibility Testing
This protocol is based on the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI), a recognized standard for antifungal susceptibility testing.[15][16]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against relevant fungal strains (e.g., Candida albicans, Aspergillus fumigatus). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Workflow:
Caption: Aromatase-mediated conversion of androgens to estrogens.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Reconstitute human recombinant aromatase (CYP19A1) in the assay buffer.
-
Prepare a stock solution of a fluorogenic substrate (e.g., dibenzylfluorescein) in an appropriate solvent.
-
Prepare a NADPH regenerating system.
-
Prepare stock solutions of this compound, letrozole, and anastrozole in DMSO.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, NADPH regenerating system, and the test compound at various concentrations.
-
Add the human recombinant aromatase to each well and pre-incubate for a defined period (e.g., 10 minutes) at 37°C to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm).
-
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Comparative Data Summary
The potency of this compound should be presented in a clear, tabular format alongside the standard compounds.
Table 1: Comparative Antifungal Potency (MIC in µg/mL)
| Compound | Candida albicans (ATCC 90028) | Aspergillus fumigatus (ATCC 204305) |
| This compound | To be determined | To be determined |
| Fluconazole | 0.25 - 2.0 | 16 - >64 |
| Ketoconazole | 0.03 - 0.5 | 0.125 - 2.0 |
Note: The MIC values for standard compounds can vary depending on the specific strain and testing conditions.
Table 2: Comparative Aromatase Inhibitory Potency (IC50 in nM)
| Compound | Human Recombinant Aromatase (CYP19A1) |
| This compound | To be determined |
| Letrozole | 0.5 - 2.5 |
| Anastrozole | 5 - 15 |
Note: IC50 values for standard compounds are approximate and can vary based on assay conditions. [11][14]
Conclusion and Future Directions
This guide provides a robust framework for the initial potency assessment of this compound. By employing standardized and well-validated in vitro assays, researchers can generate reliable and comparable data.
The experimental determination of the MIC and IC50 values for this compound will be the critical next step. Should this compound demonstrate significant potency in either or both assays, further investigations, including selectivity profiling against other cytochrome P450 enzymes and in vivo efficacy studies, would be warranted. The structural features of this molecule hold promise, and a systematic evaluation as outlined herein will elucidate its true therapeutic potential.
References
- Comparison of two azole antifungal drugs, ketoconazole, and fluconazole, as modifiers of rat hep
- Comparison of Fluconazole and Ketoconazole in Experimental Murine Blastomycosis. Clinical Infectious Diseases. Oxford Academic.
- Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)
- Advantages and Disadvantages of Two In Vitro Assays in Evaluating Arom
- Ketoconazole vs Diflucan. withpower.com.
- BRIEF REPORT Relative Potencies of Anastrozole and Letrozole to Suppress Estradiol in Breast Cancer Patients Undergoing Ovarian Stimulation before in Vitro Fertiliz
- Therapeutic outcomes of fluconazole versus ketoconazole in superficial fungal infections: A prospective Indian study.
- Ketoconazole. Wikipedia.
- Antifungal Susceptibility Test Interpretive Criteria. FDA.
- Influence of letrozole and anastrozole on total body aromatization and plasma estrogen levels in postmenopausal breast cancer patients evaluated in a randomized, cross-over study. PubMed.
- In Vitro Antifungal Susceptibility Testing. Scilit.
- Letrozole vs. Anastrozole: A Comparative Analysis of Estrogen Suppression. Benchchem.
- ab284522 – Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric). Abcam.
- In vitro antifungal susceptibility testing.
- Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews.
- Commercial tests for in vitro antifungal susceptibility testing of Candida species compared to standard (NCCLS) broth microdilut.
- Anastrozole has an Association between Degree of Estrogen Suppression and Outcomes in Early Breast Cancer and is a Ligand for Estrogen Receptor α. AACR Journals.
- Aromatase Inhibition: Translation into a Successful Therapeutic Approach. AACR Journals.
- A High-Throughput Screen to Identify Inhibitors of Arom
- Aromatase Assay (Human Recombinant) OCSPP Guideline 890.
- Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) (AB284522). Abcam.
- ab273306 Aromatase (CYP19A) Activity Assay Kit (Fluorometric).
- Inhibition of Aromatase in Vitro and in Vivo by Arom
- Development of a Fluorescence-based Trypanosoma cruzi CYP51 Inhibition Assay for Effective Compound Triaging in Drug Discovery Programmes for Chagas Disease. PLOS.
- Testing chemicals for CYP19 inhibition Comparison of a modified H295R steroidogenesis assay to a commercial fluorometric enzyme.
- Human Lanosterol 14-Alpha Demethylase (CYP51A1)
- Lanosterol 14α-demethylase (CYP51)
- PHYTOCHEMICALS AS POTENTIAL INHIBITORS OF LANOSTEROL 14 Α-DEMETHYLASE (CYP51) ENZYME. CORE.
- Identification of 14-α-Lanosterol Demethylase (CYP51) in Scedosporium Species. NIH.
- Synthesis and antifungal activity of 1-alkyl/H-2[4-(alkyl/ aryl-piperazin-1-yl)-methyl]-benzimidazole derivatives.
- Substituted 1-[benzofuran-2-yl)
- Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)
- Synthesis and antifungal activity of benzimidazole, benzotriazole and aminothiazole deriv
- Antifungal Activity and In Silico Studies on 2-Acyl
- Studies on non-steroidal inhibitors of aromatase enzyme; 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)
- Imidazolylmethylbenzophenones as highly potent arom
- Antimycotic Imidazoles. Part 4. Synthesis and Antifungal Activity of Ketoconazole, a New Potent Orally. AWS.
- Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. PubMed.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.
Sources
- 1. Imidazole derivatives of pyrrolidonic and piperidonic as potential inhibitors of human placental aromatase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. 4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3 | CID 22662917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological characterization of 3-(imidazol-1-ylmethyl)piperidine sulfonamides as aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. WO2003103669A1 - 1-(4-piperidinyl) benzimidazolones as histamine h3 antagonists - Google Patents [patents.google.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. (4-benzyl-1-{[1-(3-methylphenyl)-1H-imidazol-2-yl]methyl}piperidin-4-yl)methanol | C24H29N3O | CID 16192384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Guide to the Selectivity Profiling of Novel Bioactive Compounds: A Case Study with 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's interaction with its intended biological target, alongside a thorough understanding of its potential off-target effects, is paramount. A high degree of selectivity is often a critical determinant of a drug candidate's therapeutic window, minimizing the risk of adverse effects and toxicity. This guide provides an in-depth look into the methodologies and strategic considerations for establishing the selectivity profile of a novel chemical entity, using the hypothetical compound 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine as a case study.
The structure of this compound incorporates a benzoylpiperidine moiety, a fragment known to interact with a variety of receptors and enzymes, and an imidazolyl-methyl-piperidine group, which is a common scaffold in compounds targeting histamine receptors and other signaling proteins.[1][2][3] The potential for such a molecule to interact with multiple biological targets underscores the importance of a comprehensive selectivity screen early in the drug development process.[4]
The Imperative of Early-Stage Selectivity Profiling
Undertaking a broad off-target screening campaign during the lead optimization phase offers several strategic advantages. It allows for the early identification of potential liabilities, thereby saving considerable time and resources that might otherwise be invested in a candidate destined to fail due to safety concerns.[5][6] Furthermore, understanding a compound's polypharmacology can occasionally unveil opportunities for drug repurposing.[7]
This guide will delineate the experimental workflows and data interpretation necessary to build a robust selectivity profile. We will explore common assay formats, such as radioligand binding and enzyme inhibition assays, and present a hypothetical selectivity panel for our case study compound, drawing plausible off-target interactions from the known pharmacology of its constituent chemical fragments.
Hypothetical Selectivity Profile of this compound
To illustrate the outcome of a typical selectivity screen, the following table summarizes a hypothetical dataset for our compound of interest. The selection of off-targets is informed by the known biological activities of structurally related benzoylpiperidine and imidazolylpiperidine derivatives, which have been reported to interact with targets such as serotonin receptors, dopamine receptors, and histamine receptors.[1][2]
| Target Class | Specific Target | Assay Type | IC₅₀ / Kᵢ (nM) | Fold Selectivity (vs. Primary Target) |
| Primary Target | Hypothetical Target X | Enzyme Inhibition | 10 | - |
| GPCRs | 5-HT₂ₐ Receptor | Radioligand Binding | 1,200 | 120 |
| Dopamine D₂ Receptor | Radioligand Binding | 2,500 | 250 | |
| Histamine H₃ Receptor | Radioligand Binding | 850 | 85 | |
| Enzymes | Acetylcholinesterase | Enzyme Inhibition | >10,000 | >1,000 |
| Monoamine Oxidase A | Enzyme Inhibition | 7,500 | 750 | |
| Ion Channels | hERG | Electrophysiology | >10,000 | >1,000 |
This data is for illustrative purposes only and does not represent experimentally determined values.
Experimental Methodologies for Selectivity Profiling
A comprehensive assessment of off-target interactions typically involves a tiered approach, beginning with broad screening panels followed by more detailed pharmacological characterization of any identified "hits." The two most common primary screening methods are radioligand binding assays for receptors and enzyme inhibition assays for enzymatic targets.
Radioligand Binding Assays: A Gold Standard for Receptor Interactions
Radioligand binding assays are a robust and sensitive method for quantifying the affinity of a compound for a specific receptor.[8] They are considered a gold standard in pharmacology for their reliability.[8] The fundamental principle involves a competition between a radiolabeled ligand with known affinity and the unlabeled test compound for binding to the receptor of interest.
Caption: Workflow for a typical enzyme inhibition assay.
-
Reagent Preparation : Solutions of the purified enzyme, the enzyme's specific substrate, and the test compound (at various concentrations) are prepared in an appropriate assay buffer. [9]2. Pre-incubation : A fixed amount of the enzyme is added to the wells of a microplate, followed by the addition of the different concentrations of the test compound. [9]This mixture is pre-incubated for a short period to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation : The enzymatic reaction is initiated by the addition of the substrate to each well. [9]4. Reaction Monitoring : The progress of the reaction is monitored over time by measuring a change in a detectable signal, such as absorbance, fluorescence, or luminescence, which is proportional to the amount of product formed or substrate consumed. [9][10]5. Data Analysis : The initial reaction velocities are calculated for each concentration of the test compound. The percentage of inhibition is then plotted against the compound concentration to generate a dose-response curve and determine the IC₅₀ value. [9]
Authoritative Resources for Pharmacological Data
For researchers seeking comprehensive and expertly curated pharmacological data, the IUPHAR/BPS Guide to PHARMACOLOGY is an invaluable resource. [11][12][13]This online database provides quantitative information on the targets of licensed drugs and other experimental compounds, serving as a "one-stop shop" for ligand-activity-target relationships. [11][14]
Conclusion
The systematic evaluation of a compound's selectivity is a cornerstone of modern, safety-conscious drug discovery. By employing a battery of well-validated in vitro assays, such as radioligand binding and enzyme inhibition assays, researchers can build a detailed picture of a compound's interaction with a wide array of biological targets. This information is critical for guiding medicinal chemistry efforts, interpreting in vivo pharmacology and toxicology data, and ultimately, for the successful development of safe and effective new medicines. The hypothetical case of this compound serves to illustrate the logical framework and experimental considerations inherent in this essential process.
References
-
IUPHAR/BPS Guide to PHARMACOLOGY. British Pharmacological Society. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY: Home. [Link]
-
A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
-
Guide to Pharmacology - Wikipedia. [Link]
-
Radioligand Binding Assay | Gifford Bioscience. [Link]
-
The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY. PubMed. [Link]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link]
-
How to cite - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]
-
Off-Target Screening Cell Microarray Assay. Charles River Laboratories. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]
-
Knowledge-Based Approaches to Off-Target Screening. PubMed. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. MDPI. [Link]
-
What is an Inhibition Assay? Biobide. [Link]
-
Practical 4.4 Investigation of the effect of inhibitors on enzyme activity. YouTube. [Link]
-
Off-Target Profiling. Creative Biolabs. [Link]
-
1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. PubMed. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI. [Link]
-
Prediction of the binding site of 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine in acetylcholinesterase by docking studies with the SYSDOC program. PubMed. [Link]
-
Discovery of 1-Benzoyl 4-Phenoxypiperidines as Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. PubMed. [Link]
-
Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. PubMed. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
-
List of miscellaneous 5-HT2A receptor agonists. Wikipedia. [Link]
-
Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists. PubMed. [Link]
-
N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. PubMed. [Link]
-
1-benzoylpiperidine | C12H15NO. PubChem. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PMC. [Link]
-
Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. ResearchGate. [Link]
-
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. MDPI. [Link]
-
In Silico Development of Novel Benzofuran-1,3,4-Oxadiazoles as Lead Inhibitors of M. tuberculosis Polyketide Synthase 13. MDPI. [Link]
-
Binding interaction of 1-(4-methybenzyl)-2-p-tolyl-1H-benzo[d]imidazole with bovine serum albumin. PubMed. [Link]
-
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Replacement of imidazole by a piperidine moiety differentially affects the potency of histamine H3-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 5. criver.com [criver.com]
- 6. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 7. mdpi.com [mdpi.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IUPHAR/BPS Guide to PHARMACOLOGY - British Pharmacological Society [bps.ac.uk]
- 12. Home | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Guide to Pharmacology - Wikipedia [en.wikipedia.org]
- 14. The IUPHAR/BPS Guide to PHARMACOLOGY in 2018: updates and expansion to encompass the new guide to IMMUNOPHARMACOLOGY - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Potency of Novel Enzyme Inhibitors: A Comparative Guide to IC50 Determination for 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
In the landscape of drug discovery and development, the accurate determination of a compound's potency is a critical milestone. The half-maximal inhibitory concentration (IC50) value serves as a fundamental metric for quantifying the effectiveness of a potential drug candidate.[1][2] This guide provides a comprehensive, in-depth framework for validating the IC50 value of a novel investigational compound, 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine , using a multi-faceted approach rooted in scientific integrity and experimental rigor. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reproducible potency data.
The core of this guide is not merely a recitation of protocols but an elucidation of the scientific rationale behind experimental choices, ensuring a self-validating system for data generation. We will explore the primary determination of IC50, the importance of orthogonal validation through a secondary assay, and a comparative analysis against established inhibitors.
The Investigational Compound: this compound
The structure of this compound, with its benzoylpiperidine and imidazole moieties, suggests potential interactions with various biological targets, including enzymes like cytochrome P450 (CYP) isozymes, which are crucial in drug metabolism.[3][4][5][6][7] The imidazole group, in particular, is a known feature in many enzyme inhibitors. For the purpose of this guide, we will hypothesize that this compound is an inhibitor of a specific cytochrome P450 enzyme, for instance, CYP3A4, a common target in drug interaction studies.
Part 1: Primary IC50 Determination using a Cytochrome P450 Inhibition Assay
The initial step in characterizing a new compound is to determine its IC50 value against the purified target enzyme. A well-established method for this is the in vitro cytochrome P450 inhibition assay.[3][4][6][7] This assay measures the ability of the test compound to inhibit the metabolic activity of a specific CYP isozyme.
Causality Behind Experimental Choices
-
Enzyme Source: Recombinant human CYP3A4 enzymes are chosen to ensure a clean, specific system, free from the confounding variables of other enzymes present in liver microsomes.
-
Probe Substrate: A fluorescent or luminescent probe substrate specific for CYP3A4 is used to allow for a sensitive and high-throughput readout. The formation of the metabolite is directly proportional to the enzyme's activity.
-
Concentration Range: A wide range of concentrations of the investigational compound is tested to generate a complete dose-response curve, which is essential for accurate IC50 calculation.[1]
Experimental Protocol: CYP3A4 Inhibition Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the test compound to achieve the desired final concentrations.
-
Prepare a solution of recombinant human CYP3A4 enzyme in the appropriate buffer.
-
Prepare a solution of the specific fluorescent probe substrate for CYP3A4.
-
Prepare a solution of the NADPH regenerating system (cofactor for CYP activity).
-
-
Assay Procedure (96-well plate format):
-
Add the CYP3A4 enzyme solution to each well.
-
Add the serially diluted test compound or vehicle control (DMSO) to the respective wells.
-
Incubate for a pre-determined time at 37°C to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate for a specific time at 37°C.
-
Stop the reaction by adding a suitable stop solution.
-
Measure the fluorescence or luminescence of the formed metabolite using a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the vehicle control as 100% enzyme activity and a control with a known potent inhibitor as 0% activity.[1]
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Part 2: Comparative Analysis with Known Inhibitors
To contextualize the potency of this compound, it is essential to compare its IC50 value against well-characterized, commercially available inhibitors of CYP3A4.
| Compound | Reported IC50 (nM) for CYP3A4 | Reference |
| Ketoconazole | 10 - 50 | [6] |
| Ritonavir | 20 - 100 | [6] |
| This compound | To be determined |
This comparative table provides a clear benchmark for evaluating the potency of the novel compound. A lower IC50 value indicates a higher potency.
Part 3: Orthogonal Validation with a Cell-Based Assay
Relying on a single assay can sometimes be misleading due to compound-specific artifacts. Therefore, a secondary, orthogonal assay is crucial for validating the initial findings. A cell-based assay, such as the MTT assay, can assess the cytotoxic effect of the compound, which can be an indirect consequence of enzyme inhibition in a cellular context.[9][10]
Rationale for a Secondary Assay
A cell-based assay provides a more physiologically relevant environment compared to a purified enzyme assay. It helps to understand if the compound can penetrate cell membranes and exert its inhibitory effect within a living cell. It also serves as a counterscreen to identify non-specific cytotoxicity.[10]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Culture:
-
Culture a suitable human cell line (e.g., HepG2, a human liver cancer cell line that expresses CYP enzymes) in appropriate culture medium.
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the known inhibitors.
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plate for 24-72 hours.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Part 4: Putative Signaling Pathway
Understanding the potential mechanism of action provides a broader context for the IC50 data. As a hypothesized CYP3A4 inhibitor, this compound would interfere with the metabolism of various xenobiotics and endogenous compounds.
Conclusion
The validation of an IC50 value is a cornerstone of preclinical drug development. By employing a primary biochemical assay, comparing the results with known standards, and validating the findings with a secondary cell-based assay, researchers can establish a high degree of confidence in the potency of a novel compound like this compound. This rigorous, multi-pronged approach ensures the generation of reliable and reproducible data, which is paramount for making informed decisions in the progression of a drug candidate. The variability in IC50 determination across different assays and laboratories underscores the importance of standardized protocols and thorough validation.[8]
References
-
AxisPharm. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test. [Link]
-
Troutman, M. D., & Thakker, D. R. (2014). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS journal, 16(2), 314-323. [Link]
-
CLYTE. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]
-
LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]
-
Charles River Laboratories. Assays for CYP450 Inhibition, Induction, and Phenotyping. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Evotec. Cytochrome P450 Inhibition assay. [Link]
-
Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]
-
ResearchGate. What are the various assays which can be used to calculate IC50 of a drug?. [Link]
-
Seervi, M., & Kumar, S. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International journal of molecular sciences, 24(19), 14893. [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 4. lnhlifesciences.org [lnhlifesciences.org]
- 5. criver.com [criver.com]
- 6. evotec.com [evotec.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
Confirming the Binding Affinity of 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine: A Comparative Guide for Drug Discovery Professionals
Introduction: Unveiling a Potential Aromatase Inhibitor
In the landscape of hormone-dependent cancer therapeutics, the enzyme aromatase (cytochrome P450 19A1) remains a critical target.[1][2][3][4] Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis, converting androgens to estrogens.[5][6] Its inhibition is a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer in postmenopausal women.[1][2][4][5] The compound 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine, with its characteristic imidazole moiety, presents a structural motif common to a class of potent non-steroidal aromatase inhibitors (AIs), such as letrozole and anastrozole.[7][8] This structural similarity strongly suggests that it may exert its therapeutic effects through the competitive inhibition of aromatase.
This guide provides a comprehensive framework for confirming the binding affinity of this compound to human aromatase. We will delve into the established experimental methodologies, offer a comparative analysis with leading third-generation AIs, and provide the scientific rationale behind each experimental choice. Our objective is to equip researchers with the necessary tools to rigorously evaluate this compound's potential as a novel therapeutic agent.
The Mechanism of Non-Steroidal Aromatase Inhibition
Non-steroidal AIs, such as letrozole and anastrozole, function as reversible, competitive inhibitors.[9][10] They typically contain a nitrogen-containing heterocyclic ring (in this case, an imidazole) that coordinates with the heme iron atom of the cytochrome P450 component of the aromatase enzyme.[7][8] This interaction precludes the binding of the natural androgen substrates, thereby halting estrogen synthesis.[5]
Caption: Proposed mechanism of aromatase inhibition by this compound.
Comparative Binding Affinity Analysis
To contextualize the potential of this compound, its binding affinity must be compared against established third-generation non-steroidal AIs.
| Compound | Type | Binding Affinity (IC50/Ki) | Reference |
| This compound | Non-steroidal (putative) | To be determined | N/A |
| Letrozole | Non-steroidal, Reversible | IC50: ~15 nM (Anastrozole has IC50 of 15nM, Letrozole is more potent) | [3][8] |
| Anastrozole | Non-steroidal, Reversible | IC50: 15 nM | [3] |
| Vorozole | Non-steroidal, Reversible | Kd: 0.4 nM | [11] |
| Fadrozole | Non-steroidal, Reversible | IC50: 6.4 nM | [12] |
Experimental Protocols for Determining Binding Affinity
A multi-faceted approach employing both biochemical and biophysical methods is recommended for a robust characterization of binding affinity.
In Vitro Aromatase Inhibition Assay (Biochemical)
This assay directly measures the enzymatic activity of aromatase in the presence of the inhibitor. Human placental microsomes are a common source of the enzyme.
Principle: The assay quantifies the conversion of a radiolabeled androgen substrate (e.g., [1β-³H]-androstenedione) to estrogen. The release of ³H₂O into the aqueous medium is proportional to aromatase activity.
Step-by-Step Protocol:
-
Enzyme Preparation: Isolate human placental microsomes or use a commercially available recombinant human aromatase preparation.
-
Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution to test a range of concentrations.
-
Reaction Mixture: In a microtiter plate, combine the aromatase preparation, a NADPH-generating system (as aromatase requires NADPH for its catalytic activity), and varying concentrations of the test compound or reference inhibitor (e.g., letrozole).
-
Initiation: Add the radiolabeled substrate, [1β-³H]-androstenedione, to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination and Extraction: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid). Extract the aqueous phase containing the released ³H₂O by adding charcoal to adsorb the unreacted substrate.
-
Quantification: Centrifuge the samples and measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Caption: Workflow for the in vitro aromatase inhibition assay.
Surface Plasmon Resonance (SPR) (Biophysical)
SPR provides real-time, label-free analysis of binding kinetics and affinity.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to a ligand (immobilized aromatase). This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).
Step-by-Step Protocol:
-
Chip Preparation: Covalently immobilize purified recombinant human aromatase onto a suitable SPR sensor chip (e.g., a CM5 chip via amine coupling).
-
System Priming: Prime the SPR system with a running buffer that mimics physiological conditions.
-
Analyte Injection: Prepare a series of concentrations of this compound in the running buffer.
-
Binding Measurement: Inject the different concentrations of the test compound over the sensor chip surface. The association phase is monitored during injection, and the dissociation phase is monitored during the flow of running buffer alone.
-
Regeneration: After each binding cycle, inject a regeneration solution to remove the bound analyte and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams (plots of response units versus time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for measuring the thermodynamics of binding interactions.
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the inhibitor is titrated into a solution containing the aromatase enzyme, and the resulting heat changes are measured.
Step-by-Step Protocol:
-
Sample Preparation: Prepare highly purified and concentration-matched solutions of aromatase and this compound in the same buffer.
-
Instrument Setup: Load the aromatase solution into the sample cell of the calorimeter and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small injections of the inhibitor into the sample cell while stirring.
-
Heat Measurement: The instrument measures the differential power required to maintain zero temperature difference between the sample and reference cells.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of inhibitor to protein. Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of binding.
Conclusion and Future Directions
The structural characteristics of this compound strongly suggest its potential as a novel non-steroidal aromatase inhibitor. The experimental framework outlined in this guide, employing a combination of biochemical and biophysical techniques, provides a robust pathway to confirm its binding affinity and elucidate its mechanism of action. A thorough comparison with established drugs like letrozole and anastrozole will be crucial in determining its therapeutic potential. Positive results from these binding studies would warrant further investigation into its cellular efficacy, selectivity against other cytochrome P450 enzymes, and ultimately, its in vivo pharmacological profile.
References
-
Lønning, P. E. (2025). Are There Differences Between Steroidal and Nonsteroidal Aromatase Inhibitors and Do They Matter?. ResearchGate. [Link]
-
Geisler, J., & Lønning, P. E. (2005). Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance?. British Journal of Cancer, 92(5), 793–799. [Link]
- Brodie, A., & Njar, V. (2000). Aromatase inhibitors in advanced breast cancer. Seminars in Oncology, 27(6 Suppl 11), 1-11.
-
ClinPGx. Aromatase Inhibitor Pathway (Multiple Tissues), Pharmacodynamics. PharmGKB. [Link]
-
Wikipedia. (2026). Anastrozole. [Link]
-
Snoeren, E. M., et al. (1999). In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay. Steroids, 64(12), 857-862. [Link]
-
Taylor & Francis. (n.d.). Aromatase inhibitors – Knowledge and References. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Letrozole?. [Link]
-
Vottero, A., et al. (2018). The use of aromatase inhibitors in boys with short stature: what to know before prescribing?. Journal of Endocrinological Investigation, 41(8), 875–884. [Link]
-
Hong, Y., et al. (2011). Binding features of steroidal and nonsteroidal inhibitors. Steroids, 76(8), 780-785. [Link]
-
CancerNetwork. (2026). Nonsteroidal and Steroidal Aromatase Inhibitors in Breast Cancer. [Link]
-
Kao, C. H., et al. (2005). Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen. The Journal of Steroid Biochemistry and Molecular Biology, 97(5), 457-464. [Link]
-
Chen, T. Y., et al. (2007). 1-(1,3-Benzodioxol-5-ylmethyl)-3-[4-(1H-imidazol-1-yl)phenoxy]-piperidine analogs as potent and selective inhibitors of nitric oxide formation. Bioorganic & Medicinal Chemistry Letters, 17(9), 2499-2504. [Link]
-
The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2024). MDPI. [Link]
-
Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. [Link]
-
Al-Ghorbani, M., et al. (2012). Benzimidazoles: A biologically active compounds. Arabian Journal of Chemistry, 5(1), 1-14. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). ResearchGate. [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. (2017). ResearchGate. [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. [Link]
-
Molecular properties Prediction, Synthesis and Docking studies of 3-benzimidazol - 1-yl-1- (4- phenyl piperazine-1-yl) propan-1-one and their Derivatives,. (n.d.). ResearchGate. [Link]
-
Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2025). MDPI. [Link]
-
2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives: Synthesis, docking and acetylcholinesterase inhibitory evaluation as anti-alzheimer agents. (2025). ResearchGate. [Link]
-
One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. (2009). Organic Chemistry Portal. [Link]
-
Patsnap Synapse. (2024). What is Fadrozole monohydrochloride used for?. [Link]
Sources
- 1. Novel Aromatase Inhibitors by Structure-Guided Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. What is the mechanism of Letrozole? [synapse.patsnap.com]
- 6. What is Fadrozole monohydrochloride used for? [synapse.patsnap.com]
- 7. The use of aromatase inhibitors in boys with short stature: what to know before prescribing? - Archives of Endocrinology and Metabolism [aem-sbem.com]
- 8. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CAS 102676-47-1: Fadrozole | CymitQuimica [cymitquimica.com]
Safety Operating Guide
Definitive Guide: PPE & Handling Protocols for 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine
Executive Safety Summary
Immediate Action Required: Treat 1-benzoyl-4-[(1H-imidazol-1-yl)methyl]piperidine as a High-Potency Pharmacophore (HPP) and a potential Sensitizer/Corrosive .
In the absence of a compound-specific full toxicological profile, the Precautionary Principle applies. This molecule combines a piperidine ring (potential neuroactive/irritant) with an imidazole moiety (known corrosive/sensitizer) and a benzoyl group. You must assume it poses risks of severe eye damage, skin sensitization, and respiratory irritation .
Operational Control Band: Band 3 (Potent/Toxic) until proven otherwise. Primary Engineering Control: Chemical Fume Hood or Powder Containment Enclosure.
Hazard Analysis & Risk Assessment
To select the correct PPE, we must understand the chemical behavior of the substructures.
| Substructure | Associated Hazard Class (GHS) | Physiological Risk |
| Imidazole Moiety | Skin Corr.[1][2][3][4] 1C / Eye Dam. 1 | Chemical burns, irreversible eye damage, and potential skin sensitization. |
| Piperidine Ring | Acute Tox. 4 / Skin Irrit. 2 | Mucous membrane irritation; potential systemic toxicity if absorbed. |
| Benzoyl Group | Skin Sens. 1 | Allergic dermatitis upon repeated exposure. |
Physical State Assumption: Likely a crystalline solid or powder.[3] Primary Route of Exposure: Inhalation of dusts; Dermal contact with solutions.
The PPE Ensemble (Personal Protective Equipment)
Standard laboratory PPE is insufficient. The following matrix defines the required protective barrier based on EN 374 and ANSI Z87.1 standards.
PPE Specification Matrix
| Body Area | Equipment Type | Technical Specification (Requirement) | Rationale |
| Eyes/Face | Chemical Splash Goggles (Not Safety Glasses) | ANSI Z87.1+ (Impact & Splash rated). Indirect venting. | Imidazole derivatives can cause irreversible corneal opacity. Side shields on glasses do not prevent liquid ingress or dust migration. |
| Hands (Inner) | Nitrile Exam Gloves | Thickness: ≥ 0.11 mm (4 mil). Cuff length: Standard. | Acts as a second skin. Protects against incidental perspiration and acts as a final barrier. |
| Hands (Outer) | Extended Cuff Nitrile | Thickness: ≥ 0.15 mm (6 mil). Standard: EN 374 Type B (Breakthrough > 30 min). | The "Sacrificial Layer." Must overlap the lab coat cuff to prevent wrist exposure. |
| Body | Barrier Lab Coat | High-density cotton/polyester or Tyvek® (if handling >10g). Elastic cuffs preferred. | Prevents dust accumulation on street clothes. Standard cotton coats are porous to fine chemical dusts. |
| Respiratory | N95 / P100 (Conditional) | NIOSH Approved . Required only if working outside a fume hood (not recommended). | Engineering controls (hood) are primary. Respirators are the last line of defense for spill cleanup. |
Operational Protocols: The "Self-Validating" Workflow
Safety is not just what you wear; it is how you move. This protocol uses a "Clean-to-Dirty" logic to prevent cross-contamination.
Phase A: Donning (Pre-Experiment)
-
Inspection: Hold gloves up to light to check for pinholes. Check goggle seals for brittleness.
-
Layering:
-
Put on Inner Gloves .
-
Put on Lab Coat .
-
Put on Outer Gloves , pulling the cuff over the lab coat sleeve. This creates a shingle effect—liquids flow down, not onto skin.
-
-
Eye Protection: Don goggles last to ensure they sit outside the hood face.
Phase B: Handling (In-Process)
-
The "Invisible Plane": Never break the plane of the fume hood sash with your face. Keep the sash at the certified working height (usually 18 inches).
-
Glove Hygiene: If outer gloves are splashed with solvent or visible powder, change them immediately . Do not wait for breakthrough.
Phase C: Doffing (Post-Experiment)
Crucial Step: Most exposures occur here due to touching contaminated PPE.
-
Outer Glove Removal: Use the "Beak Method" (pinch outside of cuff, pull inside out). Dispose in solid hazardous waste.
-
Inspect Inner Gloves: If visible contamination exists, wash hands with inner gloves ON, then remove.
-
Coat & Goggles: Remove coat (hang inside out if dedicated to the lab). Remove goggles by the strap (cleanest part).
-
Wash: Wash hands with soap and cool water (warm water opens pores) for 20 seconds.
Engineering Controls & Visualization
PPE is the last line of defense. The primary barrier is the Engineering Control.
Decision Logic: Engineering Control Selection
Use this logic flow to determine where to handle the compound.
Figure 1: Engineering Control Selection Logic. Prioritize containment for solids >100mg due to dust generation risks.
Emergency Response & Disposal
Spill Response (Solid/Powder)[4]
-
Alert: Notify nearby personnel.
-
PPE Upgrade: Don an N95 respirator if outside the hood.
-
Contain: Cover spill with a damp paper towel (to prevent dust lofting).
-
Clean: Scoop up material. Wipe area with 1M HCl (neutralizes the basic imidazole/piperidine residues) followed by water.
-
Dispose: All waste goes to Incineration (Stream C).
Waste Disposal[3][4][6]
-
Solid Waste: Segregate into "Hazardous Solid - Toxic."
-
Liquid Waste: Segregate into "Basic Organic Waste" (pH > 7). Do not mix with strong acids or oxidizers.[2][5]
References
-
Occupational Safety and Health Administration (OSHA). (2024).[5] Personal Protective Equipment Standards (29 CFR 1910.132). U.S. Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]
-
European Chemicals Agency (ECHA). (2024). Information on Chemicals – Imidazole. ECHA. [Link]
-
American National Standards Institute (ANSI). (2020). ANSI/ISEA Z87.1-2020: American National Standard for Occupational and Educational Personal Eye and Face Protection Devices. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
